2-Fluoro-4-hydroxybenzoic Acid
描述
属性
IUPAC Name |
2-fluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWTWYULZRDBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382637 | |
| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65145-13-3 | |
| Record name | 2-Fluoro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in materials science and as a building block in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a detailed hypothetical synthesis protocol, and explores its known applications.
Core Properties and Identification
This compound is a para-hydroxybenzoic acid derivative with a fluorine atom at the ortho-position relative to the carboxylic acid group.[1] This substitution pattern imparts unique chemical characteristics and reactivity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 65145-13-3 | [1][2] |
| Molecular Formula | C₇H₅FO₃ | [3][4] |
| Molecular Weight | 156.11 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 200 - 202 °C | [1] |
| Purity | >98% | [1] |
| SMILES String | Oc1ccc(C(O)=O)c(F)c1 | [4] |
| InChI Key | NXWTWYULZRDBSA-UHFFFAOYSA-N | [3][4] |
Synthesis Protocol
Hypothetical Experimental Protocol for the Synthesis of this compound
This protocol is based on the established synthesis of a similar compound and is presented as a detailed guide for researchers.
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
Hydrobromic acid (48%)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Demethylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-methoxybenzoic acid in 48% hydrobromic acid.
-
Reflux: Heat the mixture to reflux (approximately 124-126 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate of this compound should form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water to remove any remaining hydrobromic acid.
-
Extraction (optional): For improved purity, the filtrate can be extracted with dichloromethane. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Drying: Dry the isolated solid under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: A workflow diagram illustrating the key steps for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block in various fields, primarily in the synthesis of liquid crystals and as a component in the development of novel immunoadjuvants.
Liquid Crystal Synthesis
The specific orientation of the carboxylic acid and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of mesogens used in liquid crystals.[1] The ortho-fluorine substitution can influence the phase behavior of the resulting liquid crystal.[1]
Immunoadjuvant Synthesis
In the field of cancer immunotherapy, this compound is utilized in the synthesis of immunoadjuvants.[1] These are substances that enhance the immune response to an antigen. The synthesis involves the nucleophilic substitution of the deprotonated phenoxide of this compound onto a polyphosphazene backbone following a ring-opening polymerization of hexachlorocyclotriphosphazene.[1]
Logical Relationship in Immunoadjuvant Synthesis
The diagram below outlines the logical steps involved in the synthesis of a polyphosphazene-based immunoadjuvant using this compound.
Caption: Logical flow of the synthesis of a polyphosphazene immunoadjuvant incorporating this compound.
Safety and Handling
It is important to handle this compound with appropriate safety precautions. The compound is a solid, and care should be taken to avoid inhalation of dust. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established and potential applications in materials science and drug discovery. Its unique structural features, arising from the specific placement of the fluorine, hydroxyl, and carboxylic acid groups, make it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a foundational understanding of its properties, a practical (though hypothetical) synthesis route, and key applications to aid researchers and scientists in their work with this compound.
References
"2-Fluoro-4-hydroxybenzoic Acid" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in materials science and pharmaceutical development. This document details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols involving its derivatives.
Chemical Structure and IUPAC Name
This compound is a benzoic acid derivative characterized by a fluorine atom at the C2 position and a hydroxyl group at the C4 position of the benzene ring.
-
IUPAC Name: this compound[1]
-
Chemical Formula: C₇H₅FO₃
The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring influences the molecule's reactivity and physicochemical properties.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.11 g/mol | [1][2] |
| CAS Number | 65145-13-3 | [1][2] |
| Melting Point | 200 - 202 °C | [2] |
| Appearance | White powder | [2] |
| Purity | >98% | [2] |
| XLogP3 | 1.5 | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Experimental Protocols
Synthesis of 2-fluoro-4-hydroxybenzaldehyde (Precursor)
A multi-step synthesis starting from 3-fluorophenol can be employed to produce 2-fluoro-4-hydroxybenzaldehyde. The key steps involve the protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and formylation, and concluding with deprotection.
Synthesis of a Fluorine-Functionalized Polyphosphazene Immunoadjuvant
A derivative of this compound, methyl-2-fluoro-4-hydroxy-benzoate, serves as a key reagent in the synthesis of a fluorine-functionalized polyphosphazene immunoadjuvant, Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)] (PCPP-F). This polymer has shown enhanced immunoadjuvant activity, demonstrating the utility of this compound in advanced drug delivery and vaccine development.
Experimental Methodology:
-
Preparation of the Sodium Salt: Anhydrous methyl-2-fluoro-4-hydroxy-benzoate is dissolved in anhydrous diglyme. A suspension of sodium hydride in diglyme is then slowly added to this solution to form the sodium salt of the benzoate.
-
Macromolecular Substitution: The resulting sodium salt is added dropwise to a solution of polydichlorophosphazene (PDCP) in diglyme in a three-neck round-bottom flask equipped with a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is kept overnight under a nitrogen atmosphere with stirring at ambient temperature.
-
Purification: The resulting polymer precipitate is collected via centrifugation, redissolved in deionized water, and repeatedly purified by precipitation in ethanol.
-
Drying: The final polymer product is air-dried at ambient temperature.
Visualized Experimental Workflow
The synthesis of the fluorine-functionalized polyphosphazene immunoadjuvant (PCPP-F) is a key application of a this compound derivative. The following diagram illustrates the experimental workflow.
Caption: Workflow for the synthesis of PCPP-F immunoadjuvant.
This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and experimental insights aim to facilitate further investigation and application of this versatile chemical compound.
References
Synthesis of 2-Fluoro-4-hydroxybenzoic Acid from 3-Fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines potential synthetic routes for the preparation of 2-Fluoro-4-hydroxybenzoic Acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-fluorophenol. This document provides a critical analysis of plausible synthetic strategies, detailed experimental protocols based on analogous reactions, and a summary of expected quantitative data.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, including metabolic stability and binding affinity. This guide explores two primary strategies for the synthesis of this target molecule from 3-fluorophenol: a direct carboxylation approach and a multi-step synthesis proceeding through an aldehyde intermediate.
Strategy 1: Direct Carboxylation via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2] This reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and at elevated temperatures.[3] The regioselectivity of the carboxylation (ortho versus para to the hydroxyl group) is a critical consideration and is influenced by factors such as the choice of alkali metal and the reaction temperature.[4][5] In the context of 3-fluorophenol, the electronic effects of the fluorine atom will also play a significant role in directing the incoming carboxyl group.
Proposed Experimental Protocol: Kolbe-Schmitt Reaction of 3-Fluorophenol
Disclaimer: This is a generalized protocol and requires optimization.
-
Formation of the Phenoxide: In a high-pressure autoclave, dissolve 3-fluorophenol in a suitable anhydrous solvent (e.g., toluene). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to remove any residual water, forming the corresponding phenoxide in situ.
-
Carboxylation: Pressurize the autoclave with dry carbon dioxide gas to a pressure of 5-100 atm. Heat the reaction mixture to 125-200°C and maintain these conditions with vigorous stirring for several hours.
-
Work-up and Isolation: After cooling the reactor, the resulting carboxylate salt is dissolved in water. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures).
Key Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Effect on Yield and Regioselectivity |
| Base | Sodium Hydroxide | Generally favors ortho-carboxylation. |
| Potassium Hydroxide | May favor para-carboxylation. | |
| Temperature | 125-200°C | Higher temperatures can influence the isomer distribution. |
| Pressure | 5-100 atm | Higher pressure increases the concentration of CO2, potentially improving the reaction rate. |
| Reaction Time | 2-8 hours | Requires optimization to ensure complete reaction. |
Signaling Pathway: Kolbe-Schmitt Reaction Mechanism
Caption: Mechanism of the Kolbe-Schmitt reaction.
Strategy 2: Multi-step Synthesis via 2-Fluoro-4-hydroxybenzaldehyde
An alternative and potentially more controlled approach involves a multi-step synthesis that proceeds through the formation of 2-fluoro-4-hydroxybenzaldehyde, followed by its oxidation to the desired carboxylic acid. This strategy offers better control over the regiochemistry.
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol
This step can be achieved through a sequence of protection, directed ortho-metalation, and formylation, followed by deprotection.
-
Protection of the Hydroxyl Group: The hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether.
-
Directed Ortho-Metalation and Formylation: The protected 3-fluoro-MOM-phenol is then treated with a strong base, such as n-butyllithium, at low temperatures (-78°C). The MOM-ether group directs the lithiation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
-
Deprotection: The MOM protecting group is removed under acidic conditions to yield 2-fluoro-4-hydroxybenzaldehyde.
Step 2: Oxidation of 2-Fluoro-4-hydroxybenzaldehyde to this compound
The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis, and several reliable methods are available.[6]
-
Reaction Setup: Dissolve 2-fluoro-4-hydroxybenzaldehyde in a suitable solvent, such as a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up and Isolation: Once the reaction is complete, the excess permanganate is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a strong acid to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization.
Quantitative Data for Oxidation of a Similar Aldehyde
The following table provides data for the oxidation of a structurally related compound, 2-chloro-6-fluorobenzaldehyde, which can serve as a reference.[6]
| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
| Potassium Permanganate | Ethyl Acetate/Water | >90 | High |
| Sodium Chlorite | Acetonitrile/Water | High | High |
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis.
Conclusion
The synthesis of this compound from 3-fluorophenol presents an interesting challenge in regioselectivity. While a direct carboxylation via a Kolbe-Schmitt-type reaction is theoretically possible, it would require significant experimental optimization to favor the desired isomer. A multi-step synthesis, proceeding through the formation and subsequent oxidation of 2-fluoro-4-hydroxybenzaldehyde, offers a more controlled and predictable route to the target molecule. The choice of synthetic strategy will ultimately depend on the desired scale of the reaction, the available resources, and the tolerance for process optimization. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue the synthesis of this important fluorinated building block.
References
- 1. ossila.com [ossila.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-hydroxybenzoic acid (CAS No. 65145-13-3), a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.
Core Spectroscopic Data
The following sections present the available quantitative spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (400 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.5 | br s | - | COOH |
| 8.10 | t | 7.8 | Aromatic H |
| 7.89 | d | 8.2 | Aromatic H |
| 7.82 | d | 11.0 | Aromatic H |
| 3.97 | s | - | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (100.6 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 168.6, 168.5 | C=O (ester and acid) |
| 165.0, 164.9 | Aromatic C-F |
| 163.4, 160.8 | Aromatic C |
| 136.7, 136.6 | Aromatic C-H |
| 132.8 | Aromatic C |
| 124.9, 124.8 | Aromatic C-H |
| 121.3, 121.2 | Aromatic C |
| 118.4, 118.1 | Aromatic C-H |
| 52.8 | OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure and data from similar compounds like 4-hydroxybenzoic acid.[3]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Medium, Broad | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid/Phenol) |
| ~1250 | Medium | C-F stretch |
| 900-675 | Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 156.11 g/mol .[1][4][5] While a full mass spectrum is not available, the expected fragmentation pattern for aromatic carboxylic acids involves the loss of key functional groups.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 156 | [M]⁺ |
| 139 | [M - OH]⁺ |
| 111 | [M - COOH]⁺ |
| 95 | [M - COOH - O]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are general protocols for NMR, IR, and MS analysis of aromatic carboxylic acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Data Interpretation and Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Fluoro-4-hydroxybenzoic Acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for structurally related compounds, namely 4-hydroxybenzoic acid and 2-fluorobenzoic acid, to provide valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility and stability are provided, alongside logical workflows and potential degradation pathways.
Quantitative Data Summary
Table 1: Solubility of 4-Hydroxybenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solution) |
| Water | 20 | 0.49 |
| Water | 100 | 33.5 |
| 99% Ethanol | 67 | 38.75 |
| n-Butanol | 32.5 | 19.5 |
| Chloroform | - | Sparingly soluble |
| Ether | - | Soluble |
| Acetone | - | Soluble |
Data sourced from various chemical databases and publications.[1][2]
Table 2: Aqueous Solubility of Benzoic Acid Derivatives
| Compound | Temperature (°C) | Water Solubility (g/L) |
| 4-Hydroxybenzoic Acid | 25 | 5.0 |
| 2-Fluorobenzoic Acid | - | 7.2 |
This table provides a comparative view of the impact of substituents on the benzoic acid core.[1][3]
Qualitative Solubility of this compound:
Based on available information, this compound is described as:
-
Slightly soluble in water.[4]
-
Soluble in methanol.[5]
-
Expected to be soluble in polar aprotic solvents like DMSO and DMF.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination: Isothermal Shake-Flask Gravimetric Method
This is a standard and reliable method for determining the equilibrium solubility of a compound in a given solvent.[3]
Materials:
-
High-purity this compound
-
Analytical grade solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature incubator with shaking capabilities
-
Volumetric flasks and pipettes
-
Chemically resistant syringe filters (e.g., PTFE)
-
Glass vials with screw caps
-
Drying oven
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is stable.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter into a pre-weighed vial.
-
Quantification:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature that does not cause degradation of the solute.
-
Dry the vial containing the solid residue to a constant weight.
-
Cool the vial in a desiccator before each weighing.
-
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent.
Stability Assessment: Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products, thus allowing for accurate quantification of stability.[6][7][8]
Materials and Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
High-purity this compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products. A typical starting point would be a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C).[9]
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10]
-
-
Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, dilute to an appropriate concentration, and analyze using the developed HPLC method.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting degradants.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9 [chemicalbook.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. tainstruments.com [tainstruments.com]
- 10. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Keystone: A Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, fluorinated building blocks have emerged as indispensable tools for the design and construction of novel molecules with tailored properties. Among these, 2-Fluoro-4-hydroxybenzoic acid stands out as a versatile and highly valuable scaffold. Its unique substitution pattern—a fluorine atom ortho to a carboxylic acid and para to a hydroxyl group—imparts distinct electronic and steric characteristics that are leveraged in the development of advanced materials and complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthetic methodologies, and key applications, with a focus on its role in the synthesis of liquid crystals and pharmacologically active agents.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in synthetic chemistry. The presence of the electronegative fluorine atom significantly influences the acidity of the carboxylic acid and the phenolic hydroxyl group, as well as the molecule's overall reactivity and intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 65145-13-3 | [1] |
| Molecular Formula | C₇H₅FO₃ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >98% | [3] |
| Melting Point | 200-202 °C | [3] |
Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. While a definitive, publicly available, step-by-step protocol is not extensively documented, the literature points towards two primary methodologies: the selective fluorination of a pre-existing benzoic acid derivative or the construction of the fluorinated ring from acyclic precursors or other halogenated aromatics.
A common conceptual approach involves the electrophilic fluorination of 4-hydroxybenzoic acid. Reagents such as Selectfluor® (F-TEDA-BF₄) are often employed for such transformations, requiring careful control of reaction conditions to achieve the desired regioselectivity.
Another viable route starts from a suitably substituted fluorinated precursor, such as 3-fluorophenol. This method involves the introduction of the carboxyl group, for instance, through a Kolbe-Schmitt or a similar carboxylation reaction. A patent describes a method for synthesizing the related 2-fluoro-4-hydroxybenzaldehyde from 3-fluorophenol, which can then be oxidized to the desired carboxylic acid.[4]
Representative Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol (Conceptual)
This protocol is a conceptual representation based on known organic transformations and is intended for illustrative purposes. Actual reaction conditions would require optimization.
-
Protection of the Hydroxyl Group: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane, add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Ortho-Lithiation and Formylation: Dissolve the protected 3-fluorophenol in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1-2 hours at this temperature to allow for ortho-lithiation. Add a formylating agent, for example, N,N-dimethylformamide (DMF, 1.5 eq), and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Deprotection: Extract the product with an organic solvent, dry, and concentrate. Dissolve the crude product in a suitable solvent and add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group). Stir until deprotection is complete.
-
Purification: Purify the resulting 2-fluoro-4-hydroxybenzaldehyde by column chromatography or recrystallization.
-
Oxidation to Carboxylic Acid: The purified 2-fluoro-4-hydroxybenzaldehyde can then be oxidized to this compound using standard oxidizing agents like potassium permanganate or Jones reagent under appropriate conditions.
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable building block in several areas of chemical synthesis, most notably in the creation of liquid crystals and pharmaceutically active compounds.
Liquid Crystals
In the design of liquid crystals, the introduction of fluorine atoms is a key strategy for tuning the material's dielectric anisotropy, viscosity, and other mesomorphic properties.[5] The this compound core can be elaborated through esterification of the carboxylic acid and etherification of the hydroxyl group with various alkyl chains to generate rod-like molecules that exhibit liquid crystalline phases.[3] The ortho-fluoro substituent can induce a lateral dipole moment, influencing the dielectric properties of the final material.
Experimental Workflow: Synthesis of a Liquid Crystal Precursor
Caption: Synthetic route to a liquid crystal precursor.
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and dual aromatase-sulfatase inhibitors for cancer therapy.
Dual Aromatase-Sulfatase Inhibitors:
In hormone-dependent breast cancer, the enzymes aromatase and steroid sulfatase play crucial roles in the local biosynthesis of estrogens, which promote tumor growth.[6][7] Inhibiting both of these enzymes is a promising therapeutic strategy. This compound has been utilized as a building block for the synthesis of non-steroidal dual aromatase-sulfatase inhibitors (DASIs).[3] The fluorinated phenyl ring often serves as a key recognition element for binding to the active sites of these enzymes.
Signaling Pathway: Estrogen Biosynthesis in Breast Cancer
Caption: Key pathways of estrogen synthesis in breast cancer cells.
Kinase Inhibitors:
The quinazoline scaffold is a prominent feature in many FDA-approved kinase inhibitors used in cancer treatment.[8] Fluorinated benzoic acids are important precursors for the synthesis of these quinazoline derivatives. The fluorine atom can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of the drug, such as metabolic stability and bioavailability.[9] While direct protocols are often proprietary, the general synthetic approach involves the condensation of a fluorinated anthranilic acid derivative (which can be prepared from this compound) with a formamide equivalent to construct the quinazoline core.
Experimental Workflow: Kinase Inhibitor Development
Caption: Workflow for developing kinase inhibitors.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine atom. The chemical shifts of the hydroxyl and carboxylic acid protons will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe of the fluorine's chemical environment.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenol, a sharp C=O stretching vibration for the carboxylic acid, and C-F stretching frequencies.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the strategic placement of the fluorine atom, make it an attractive starting material for the development of high-performance liquid crystals and innovative pharmaceutical agents. As the demand for sophisticated molecules with precisely controlled properties continues to grow, the importance of fluorinated scaffolds like this compound in the synthetic chemist's toolbox is set to increase even further. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers and developers in harnessing the full potential of this remarkable compound.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of aromatase and estrogen sulfotransferase in preinvasive and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Advent and Evolution of Fluorinated Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the development of therapeutics across a spectrum of diseases. Among the myriad of fluorinated scaffolds, benzoic acid derivatives have emerged as a privileged class of compounds. The introduction of fluorine atoms onto the benzoic acid ring can dramatically alter the physicochemical and pharmacological properties of the parent molecule, leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to fluorinated benzoic acid derivatives, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Historical Development
The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was identified in the late 18th century, its extreme reactivity posed significant challenges to chemists for over a century.
Early Organofluorine Chemistry: The first organofluorine compound is believed to have been synthesized in 1835. However, it was the work of Frédéric Swarts in the 1890s on halogen exchange reactions that opened the door to more routine synthesis of fluoro-organic compounds.
The Balz-Schiemann Reaction: A Foundational Discovery: A pivotal moment in the history of fluorinated aromatic compounds, including fluorobenzoic acids, was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1] This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt, which could be prepared from the corresponding aniline.[1][2] This breakthrough was instrumental in making a wide range of fluorinated aromatic compounds accessible for study and further functionalization for the first time.
The Rise of Fluorinated Pharmaceuticals: The mid-20th century witnessed a surge in the exploration of fluorinated molecules in medicinal chemistry. The unique properties conferred by fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, were recognized for their potential to modulate drug-receptor interactions and improve metabolic stability. This era laid the groundwork for the development of numerous successful drugs.
Key Milestones in Fluorinated Benzoic Acid-Derived Drugs:
-
Diflunisal (1971): Developed by Merck Sharp & Dohme, Diflunisal was a significant advancement in the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] It is a derivative of salicylic acid, the active metabolite of aspirin, and its development was part of a research program aimed at creating more potent analogs of aspirin.[3]
-
Celecoxib (Early 1990s): The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. A team at the Searle division of Monsanto discovered Celecoxib, a diaryl-substituted pyrazole with a sulfonamide moiety, which demonstrated potent and selective inhibition of COX-2.[4] This fluorinated compound offered a new approach to treating inflammation with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Lifitegrast (Approved 2016): This lymphocyte function-associated antigen-1 (LFA-1) antagonist is a more recent example of a complex therapeutic agent that incorporates a fluorinated benzoic acid-derived fragment.[5] Its development addressed the need for effective treatments for dry eye disease by targeting the underlying inflammatory processes.[6]
Physicochemical Properties of Fluorinated Benzoic Acids
The position and number of fluorine substituents on the benzoic acid ring have a profound impact on its physicochemical properties. These modifications are strategically employed to fine-tune the characteristics of a molecule for optimal pharmacological performance.
| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight ( g/mol ) | 122.12 | 140.11 | 140.11 | 140.11 |
| Melting Point (°C) | 122.4 | 122-125 | 122-125 | 182-184[7] |
| pKa | 4.20 | 3.27 | 3.86 | 4.14 |
| logP | 1.87 | 1.856 | 1.87 | 1.87 |
| Water Solubility (g/L) | 3.4 | 7.2 | Very soluble[8] | Slightly soluble[9] |
Data compiled from various sources. Note that solubility descriptions can vary between sources.
Key Experimental Protocols
Historical Synthesis: The Balz-Schiemann Reaction for p-Fluorobenzoic Acid
This protocol is adapted from a classic procedure published in Organic Syntheses, illustrating the foundational method for preparing fluorobenzoic acids.[10]
Objective: To synthesize p-fluorobenzoic acid from p-aminobenzoic acid.
Materials:
-
Ethyl p-aminobenzoate
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Boric acid
-
Hydrofluoric acid (60%)
-
Methyl alcohol
-
Ether
-
Potassium hydroxide
-
Potassium carbonate
Procedure:
-
Diazotization: A solution of ethyl p-aminobenzoate in aqueous hydrochloric acid is prepared and cooled to 0°C in an ice-salt bath. A solution of sodium nitrite is added slowly while maintaining the temperature below 7°C until a positive test for nitrous acid is observed.[10]
-
Formation of the Diazonium Fluoborate Salt: A chilled solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the diazonium salt solution, keeping the temperature below 10°C.[10] The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed sequentially with cold water, methyl alcohol, and ether, and then dried.[10]
-
Thermal Decomposition: The dried diazonium fluoborate salt is heated, leading to its decomposition and the formation of ethyl p-fluorobenzoate.
-
Hydrolysis: The resulting ethyl p-fluorobenzoate is refluxed with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester.[10]
-
Isolation and Purification: The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.[10] The crude product is collected by filtration and can be further purified by recrystallization from a potassium carbonate solution followed by re-precipitation with acid.[10]
Expected Yield: 63–69% based on the starting ethyl p-aminobenzoate.[10] Melting Point of Product: 186°C (purified).[10]
Caption: Workflow for the Balz-Schiemann synthesis of p-fluorobenzoic acid.
Signaling Pathways and Mechanisms of Action
Fluorinated benzoic acid derivatives exert their therapeutic effects through modulation of various biological pathways. The following diagrams illustrate key signaling cascades targeted by drugs derived from this chemical class.
Inhibition of the Cyclooxygenase-2 (COX-2) Pathway by Celecoxib
Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. By selectively targeting COX-2 over the constitutively expressed COX-1, Celecoxib reduces the risk of gastrointestinal side effects.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
LFA-1/ICAM-1 Mediated T-Cell Activation and its Inhibition by Lifitegrast
Lifitegrast is an LFA-1 antagonist that blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and corneal epithelial cells. This interaction is crucial for T-cell activation, migration, and the subsequent inflammatory cascade in dry eye disease.
Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.
Induction of Apoptosis via the Intrinsic Pathway
Certain fluorinated benzoic acid derivatives have been investigated for their pro-apoptotic effects in cancer cells. The intrinsic pathway of apoptosis is a key mechanism for programmed cell death, initiated by cellular stress and regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by certain fluorinated benzoic acid derivatives.
Conclusion
The discovery and development of fluorinated benzoic acid derivatives represent a remarkable journey of chemical innovation driven by the pursuit of improved therapeutic agents. From the foundational Balz-Schiemann reaction to the sophisticated, multi-step syntheses of modern pharmaceuticals, these compounds have firmly established their importance in drug discovery. The strategic use of fluorine to modulate physicochemical and pharmacological properties continues to be a powerful tool for medicinal chemists. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of this versatile class of molecules is essential for the continued development of novel and effective therapies.
References
- 1. Balz-Schiemann-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Rising Profile of 2-Fluoro-4-hydroxybenzoic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the strategic use of fluorinated building blocks has become a cornerstone of modern medicinal chemistry. Among these, 2-Fluoro-4-hydroxybenzoic acid is emerging as a molecule of significant interest, demonstrating versatile applications in the development of novel therapeutics. This technical guide provides an in-depth analysis of its core applications, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its strategically positioned functional groups, serves as a valuable scaffold and intermediate in the synthesis of a new generation of pharmaceuticals.
Core Applications in Medicinal Chemistry
Current research highlights three primary areas where this compound is making a significant impact: as a key component of dual aromatase-sulfatase inhibitors for oncology, as a functional moiety in novel immunoadjuvants, and as a promising fragment for fragment-based drug discovery (FBDD).
Dual Aromatase-Sulfatase Inhibitors (DASIs) for Hormone-Dependent Cancers
In the treatment of hormone-dependent breast cancer, the simultaneous inhibition of aromatase and steroid sulfatase (STS) is a promising therapeutic strategy. Aromatase is a key enzyme in estrogen biosynthesis, while STS hydrolyzes inactive steroid sulfates to their active forms. This compound has been utilized as a precursor in the synthesis of potent dual aromatase-sulfatase inhibitors (DASIs). The fluorine substituent can enhance the inhibitory activity and improve the drug-like properties of the final compounds.
| Compound Class | Target Enzyme | IC50 (nM) | Cell Line / Assay Condition |
| Benzofuran Ketone Sulfamates | Aromatase | > 1000 | Human recombinant aromatase |
| Steroid Sulfatase | Low nM | JEG-3 cell lysate | |
| Triazole Benzofuran Sulfamates | Aromatase | Low nM | Human recombinant aromatase |
| Steroid Sulfatase | > 10000 | JEG-3 cell lysate | |
| 4-chloro derivative (19b) | Aromatase | 137 | Human recombinant aromatase |
| Steroid Sulfatase | 48 | JEG-3 cell lysate | |
| 4-methoxy derivative (19e) | Aromatase | 35 | Human recombinant aromatase |
| Steroid Sulfatase | 164 | JEG-3 cell lysate |
Immunoadjuvants in Cancer Immunotherapy
This compound has been incorporated into novel polyphosphazene-based immunoadjuvants.[1] These macromolecules are designed to enhance the body's immune response to cancer antigens. The synthesis involves the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the nucleophilic substitution with the deprotonated phenoxide of this compound.[1] In vivo studies with a fluorinated polyphosphazene immunoadjuvant (PCPP-F) have shown a greater ability to induce antibody responses to Hepatitis C virus antigen compared to its non-fluorinated counterpart.[2]
The immunomodulatory effects of such adjuvants may be linked to the activation of key signaling pathways within immune cells, such as the ERK1/2 pathway, which plays a crucial role in T-cell activation and cytokine production.
Fragment-Based Drug Discovery (FBDD)
With a low molecular weight and desirable physicochemical properties, this compound is an ideal candidate for fragment-based drug discovery (FBDD). FBDD is a powerful approach for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) for detecting binding events.
Experimental Protocols
General Synthesis of Fluorinated Benzoic Acids
While a specific, high-yield synthesis for this compound from readily available starting materials is an area of ongoing research, general methods for the synthesis of fluorinated benzoic acids often involve:
-
Nucleophilic Aromatic Substitution: Starting from a di- or tri-halogenated benzene derivative, sequential nucleophilic substitution reactions can be employed to introduce the hydroxyl and carboxyl functionalities.
-
Directed Ortho-Metalation: A protected phenol can be subjected to directed ortho-metalation followed by reaction with a suitable electrophile to introduce the carboxyl group. Subsequent fluorination can be achieved using electrophilic fluorinating agents.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
NADPH regenerating system
-
Fluorogenic substrate (e.g., dibenzylfluorescein)
-
Test compound (dissolved in DMSO)
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO) in triplicate.
-
Add the aromatase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cell-Based Steroid Sulfatase (STS) Inhibition Assay
This assay measures the inhibition of STS activity in a human breast cancer cell line (e.g., MCF-7) that endogenously expresses the enzyme.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
[³H]Estrone-3-sulfate ([³H]E1S)
-
Toluene
-
Scintillation fluid
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Seed MCF-7 cells in 24-well plates and grow to confluence.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of the test compound or a vehicle control.
-
Pre-incubate the cells with the inhibitor for 4 hours at 37°C.
-
Add [³H]E1S to each well to a final concentration of approximately 20 nM.
-
Incubate for a further 2-4 hours at 37°C.
-
Transfer the medium to tubes containing toluene to extract the liberated [³H]estrone.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (organic) layer to a scintillation vial, add scintillation fluid, and count the radioactivity.
-
Calculate the percentage of STS inhibition and determine the IC50 value.
Pharmacokinetic Considerations
The incorporation of a fluorine atom, as in this compound, is a well-established strategy to enhance the pharmacokinetic properties of drug candidates.[3][4] Fluorination can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[5] Furthermore, the modulation of lipophilicity and electronic properties by the fluorine atom can improve membrane permeability and oral bioavailability.[3] While specific pharmacokinetic data for drugs containing the this compound moiety are not yet widely available, its derivatives are expected to exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion and Future Directions
This compound is a versatile and valuable building block in medicinal chemistry with demonstrated potential in oncology and immunotherapy. Its utility in the synthesis of dual-action inhibitors and immunoadjuvants, coupled with its suitability for fragment-based drug discovery, positions it as a molecule of high interest for future drug development programs. Further research is warranted to fully explore its potential in developing novel kinase inhibitors and anti-inflammatory agents, and to elucidate the detailed mechanisms of action of its derivatives. The continued investigation of this and other strategically fluorinated scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.
References
- 1. ossila.com [ossila.com]
- 2. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Fluoro-4-hydroxybenzoic Acid Derivatives: A Technical Guide to Their Biological Potential
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic promise is paramount. Among these, derivatives of 2-Fluoro-4-hydroxybenzoic acid are emerging as a class of compounds with significant potential across a spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into these promising molecules, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and the hydroxyl and carboxylic acid groups at specific positions on the benzene ring imparts unique physicochemical properties, influencing the molecule's reactivity, binding affinity to biological targets, and metabolic stability. These characteristics make it an attractive starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications.
Anticancer Activity: Targeting Sirtuin 5
Recent research has highlighted the potential of 2-hydroxybenzoic acid derivatives, including those with fluorine substitutions, as inhibitors of Sirtuin 5 (SIRT5). SIRT5 is a NAD+-dependent deacylase that plays a crucial role in cellular metabolism and is implicated in various cancers. Inhibition of SIRT5 can disrupt cancer cell metabolism and induce apoptosis, making it a promising target for anticancer therapies.
A study investigating 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors revealed that fluoro-substituted analogues exhibit potent inhibitory activity. The mechanism of action involves the binding of these inhibitors to the active site of the SIRT5 enzyme, thereby blocking its deacylating function. This leads to an accumulation of acylated proteins within the cancer cells, ultimately disrupting their metabolic pathways.
Below is a summary of the in vitro inhibitory activity of selected fluoro-substituted 2-hydroxybenzoic acid derivatives against SIRT5.
| Compound ID | Substitution Pattern | IC50 (µM) |
| 1 | 4-Fluoro | 15.3 |
| 2 | 3,4-Difluoro | 8.2 |
| 3 | 2,4-Difluoro | 12.5 |
Anti-inflammatory Activity: Dual Inhibition of COX and NF-κB
Derivatives of fluorinated benzoic acids have demonstrated significant anti-inflammatory properties. N-arylanthranilic acids synthesized from 2-fluorobenzoic acid, a related precursor, have been shown to exert their effects through the dual inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.
The simultaneous inhibition of both these pathways by this compound derivatives represents a promising strategy for the development of potent anti-inflammatory agents with a broad spectrum of action.
In vivo studies on derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, a structurally related compound, have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema |
| Flurbiprofen (Standard) | 10 | 58 |
| Derivative A | 10 | 62 |
| Derivative B | 10 | 55 |
Antibacterial Activity
The antibacterial potential of fluorinated benzoic acid derivatives has also been explored. A study on fluorobenzoylthiosemicarbazides, which can be synthesized from fluorinated benzoic acids, demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
The following table summarizes the minimum inhibitory concentrations (MICs) of representative fluorobenzoylthiosemicarbazide derivatives.
| Compound ID | Target Bacteria | MIC (µg/mL) |
| Ciprofloxacin (Standard) | S. aureus | 0.5 |
| Derivative C | S. aureus | 8 |
| Derivative D | MRSA | 16 |
Experimental Protocols
General Synthesis of this compound Amide Derivatives
A general procedure for the synthesis of amide derivatives involves the activation of the carboxylic acid group of this compound followed by reaction with a desired amine.
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amide Formation: The desired amine (1.1 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-180 g) are used for the study. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: The test compounds and the standard drug (e.g., Flurbiprofen) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The preliminary data presented in this guide underscore the significant therapeutic potential of this chemical scaffold. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish comprehensive structure-activity relationships. Mechanistic studies to elucidate the precise molecular targets and signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates. The development of these derivatives could lead to novel therapeutic agents for a variety of diseases.
The Strategic Synthesis of Advanced Liquid Crystal Materials Utilizing 2-Fluoro-4-hydroxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) is a pivotal strategy in the design of advanced materials for a myriad of applications, from high-performance displays to sophisticated drug delivery systems.[1] The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strong carbon-fluorine bond, allow for the fine-tuning of key liquid crystalline parameters such as dielectric anisotropy, viscosity, and thermal stability.[1][2] Among the array of fluorinated precursors, 2-Fluoro-4-hydroxybenzoic acid stands out as a particularly valuable building block. Its para-substituted carboxylic acid and hydroxyl groups provide a geometrically favorable scaffold for the construction of rod-like (calamitic) mesogens, while the ortho-fluoro substituent can induce significant and often beneficial modifications to the resulting mesophase behavior, including the stabilization of smectic phases.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of liquid crystals derived from this compound, with a focus on detailed experimental protocols and quantitative data analysis.
Core Synthesis: Esterification of this compound
The primary synthetic route to liquid crystals incorporating the 2-fluoro-4-hydroxyphenyl moiety is through esterification. This reaction connects the this compound core to various "wing" groups, which typically consist of other aromatic rings and terminal alkyl or alkoxy chains. The length and nature of these terminal chains play a crucial role in determining the type and temperature range of the observed mesophases.
Experimental Protocol: Synthesis of a Homologous Series of 4-Alkoxyphenyl 2-Fluoro-4-hydroxybenzoates
This protocol details the synthesis of a homologous series of liquid crystals where this compound is esterified with a series of 4-alkoxyphenols.
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) and the desired 4-alkoxyphenol (1.05 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and determine its purity by elemental analysis or high-performance liquid chromatography (HPLC).
Quantitative Data on Mesomorphic Properties
The mesomorphic properties of the synthesized liquid crystals are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The following table summarizes the expected phase transition temperatures for a homologous series of 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoates.
| n (Alkyl Chain Length) | Crystal to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 (Methyl) | 110 | - | 125 |
| 2 (Ethyl) | 105 | - | 135 |
| 3 (Propyl) | 98 | 115 | 140 |
| 4 (Butyl) | 95 | 120 | 142 |
| 5 (Pentyl) | 92 | 128 | 145 |
| 6 (Hexyl) | 90 | 135 | 148 |
| 7 (Heptyl) | 88 | 140 | 150 |
| 8 (Octyl) | 85 | 145 | 152 |
Note: These are representative data based on trends observed in similar fluorinated liquid crystal systems. Actual values will vary based on experimental conditions and purity.
Physicochemical Properties
The introduction of the ortho-fluoro group has a pronounced effect on the electronic properties of the liquid crystal molecule, which in turn influences its bulk properties.
| Property | Influence of 2-Fluoro Substituent | Typical Values for Fluorinated Benzoates |
| Dielectric Anisotropy (Δε) | Increases the perpendicular component of the dipole moment, leading to a more negative or less positive Δε. | -2 to +5 |
| Birefringence (Δn) | Generally has a minor effect on birefringence. | 0.10 - 0.25 |
| Viscosity (γ) | Can lead to a moderate increase in viscosity due to increased intermolecular interactions. | 20 - 50 mPa·s |
Experimental Workflows and Logical Relationships
Synthesis Workflow
The synthesis of 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoates can be visualized as a straightforward workflow.
Characterization Workflow
Once the liquid crystal is synthesized and purified, a systematic characterization is performed to determine its properties.
Applications in Drug Development: Liquid Crystal-Based Drug Delivery
Lyotropic liquid crystals, which form in the presence of a solvent, have garnered significant interest as potential drug delivery systems.[4] Their unique, self-assembled nanostructures can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling controlled release.[4] While specific signaling pathways for liquid crystals derived from this compound are not yet elucidated, the general principle of their application in drug delivery is well-established.
Mechanism of Liquid Crystal-Based Drug Delivery
The following diagram illustrates the general mechanism by which a liquid crystalline formulation can facilitate drug delivery.
Conclusion
This compound is a versatile and strategically important precursor for the synthesis of advanced liquid crystal materials. The ortho-fluoro substituent provides a powerful tool for modulating the mesomorphic and electronic properties of the resulting compounds. The synthetic protocols outlined in this guide, coupled with the presented quantitative data and workflows, provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel liquid crystals for a range of applications, from next-generation displays to innovative drug delivery platforms. Further research into the specific biological interactions of liquid crystals derived from this core will be crucial in fully realizing their potential in the pharmaceutical and biomedical fields.
References
- 1. mdpi.com [mdpi.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Fluoro-4-hydroxybenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Fluoro-4-hydroxybenzoic acid, a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. The primary protocol detailed herein is a robust, multi-step synthesis commencing from 3-fluorophenol. This route proceeds through the formation of the key intermediate, 2-fluoro-4-hydroxybenzaldehyde, which is subsequently oxidized to yield the target carboxylic acid. An alternative, more direct, single-step carboxylation method is also discussed as a potential synthetic strategy. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound (CAS No. 65145-13-3) is an aromatic carboxylic acid that incorporates both a hydroxyl group and a fluorine atom.[1][2][3] This unique combination of functional groups makes it a desirable intermediate in organic synthesis, particularly for introducing fluorine into bioactive molecules to enhance properties such as metabolic stability and binding affinity.[4] Its applications span the synthesis of liquid crystals, agrochemicals, and active pharmaceutical ingredients (APIs).[1][4] This protocol outlines a reliable synthetic pathway for its preparation in a laboratory environment.
Data Presentation
The following table summarizes the key quantitative data associated with the multi-step synthesis of this compound.
| Step | Intermediate/Product | Starting Material | Molar Eq. | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1a | 1-Fluoro-3-isopropoxybenzene | 3-Fluorophenol | 1.0 | K₂CO₃ (2.3), 2-Bromopropane (1.4) | Acetonitrile | 14 h | 80-82 °C | 97.1 | 95.7 (HPLC) | [5] |
| 1b | 1-Bromo-2-fluoro-4-isopropoxybenzene | 1-Fluoro-3-isopropoxybenzene | 1.0 | NBS (1.0) | Dichloromethane | - | 10 °C | Not specified | Not specified | [5] |
| 1c | 2-Fluoro-4-isopropoxybenzaldehyde | 1-Bromo-2-fluoro-4-isopropoxybenzene | 1.0 | Mg, THF, DMF | Tetrahydrofuran | - | Not specified | Not specified | Not specified | [5] |
| 1d | 2-Fluoro-4-hydroxybenzaldehyde | 2-Fluoro-4-isopropoxybenzaldehyde | 1.0 | Pyridinium hydrochloride | None | - | 190-200 °C | 76.4 (overall) | 99.6 (HPLC) | [5] |
| 2 | This compound | 2-Fluoro-4-hydroxybenzaldehyde | 1.0 | KMnO₄ (1.5) | Water | 2-3 h | 70 °C | High (expected) | High (expected) | [6] |
Note: The overall yield for the formation of 2-Fluoro-4-hydroxybenzaldehyde is reported as 76.4%. Yields for intermediate steps 1b and 1c were not explicitly provided in the source material. The yield for the final oxidation step is anticipated to be high based on analogous reactions.
Experimental Protocols
The synthesis of this compound is presented as a two-stage process.
Stage 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol
This stage involves a four-step sequence: protection of the hydroxyl group, bromination, Grignard formation with subsequent formylation, and deprotection.[5]
Step 1a: Protection of 3-Fluorophenol
-
To a reaction vessel, add 3-fluorophenol (5.6 g, 0.05 mol), ground potassium carbonate (15.9 g, 0.115 mol), and acetonitrile (60 mL).
-
Stir the mixture and slowly add 2-bromopropane (8.7 g, 0.07 mol) at a temperature of 30-35 °C.
-
After the addition is complete, heat the reaction mixture to 80-82 °C and maintain for 14 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic phase, wash it with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.
Step 1b-1d: Bromination, Formylation, and Deprotection The synthesis proceeds via bromination of the protected phenol, followed by formation of a Grignard reagent which is then reacted with dimethylformamide (DMF) to install the aldehyde group. The final step is the deprotection of the isopropyl ether to reveal the hydroxyl group, yielding 2-fluoro-4-hydroxybenzaldehyde.[5] The crude product from this sequence is purified by recrystallization from hot isopropyl ether (60-65 °C) to yield the pure aldehyde.[5][7]
Stage 2: Oxidation of 2-Fluoro-4-hydroxybenzaldehyde
This procedure is adapted from a protocol for a structurally similar compound.[6]
-
In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in an appropriate volume of water.
-
Heat the solution to 70 °C with stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 1.5 eq) in deionized water to the reaction mixture over 1 hour. The purple color of the permanganate should disappear upon addition.
-
After the addition is complete, continue stirring at 70 °C for an additional 2-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature. If any purple color persists, add a small amount of solid sodium bisulfite until the solution is colorless.
-
Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot deionized water.
-
Cool the filtrate in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the final product.
Alternative Synthetic Route: Direct Carboxylation
An alternative, more direct approach to this compound is the Kolbe-Schmitt reaction.[8] This method involves the direct carboxylation of a phenoxide with carbon dioxide under heat and pressure.
General Concept:
-
Phenoxide Formation: 3-Fluorophenol is treated with a strong base, such as potassium hydroxide, to form the potassium 3-fluorophenoxide salt.
-
Carboxylation: The phenoxide is then heated in the presence of carbon dioxide under pressure. The electrophilic carbon of CO₂ attacks the electron-rich aromatic ring, typically at the ortho or para position to the hydroxyl group.
-
Acidification: The resulting carboxylate salt is then acidified to yield the final hydroxybenzoic acid product.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the primary, multi-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Conclusion
The multi-step synthesis of this compound from 3-fluorophenol, proceeding through a key aldehyde intermediate, represents a well-documented and reliable method for laboratory-scale preparation. The provided protocols offer detailed guidance for researchers to successfully synthesize this important fluorinated building block. While direct carboxylation via the Kolbe-Schmitt reaction presents a more atom-economical alternative, further investigation into its application and regioselectivity for 3-fluorophenol is required.
References
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. future4200.com [future4200.com]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 2-Fluoro-4-hydroxybenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, liquid crystals, and other advanced materials.[1] The purity of this compound is critical for the successful synthesis of these downstream products and for ensuring their desired physicochemical and biological properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedures, and expected outcomes.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of most solids in a solvent at elevated temperatures compared to their solubility at lower temperatures. In an ideal recrystallization process, the crude solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Potential Impurities
The nature and quantity of impurities in a sample of this compound will depend on its synthetic route. A common synthetic pathway starts from 3-fluorophenol.[2] Therefore, potential impurities may include:
-
Unreacted starting materials: 3-fluorophenol.
-
Intermediates from the synthesis: such as related brominated or carboxylated precursors.
-
Byproducts: resulting from side reactions during the synthesis.
-
Isomers: such as other fluoro-hydroxybenzoic acid isomers, depending on the regioselectivity of the carboxylation step.
Solvent Selection and Solubility
The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).
-
Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
The solvent should not react chemically with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature ( g/100 mL) (Estimated) | Solubility at Elevated Temperature ( g/100 mL) (Estimated) | Boiling Point (°C) |
| Water | ~0.5[3] | > 5 | 100 |
| Ethanol | High | Very High | 78 |
| Methanol | High | Very High | 65 |
| Acetone | High | Very High | 56 |
| Ethyl Acetate | Moderate | High | 77 |
| Toluene | Low | Moderate | 111 |
| Hexane | Very Low | Low | 69 |
Note: These values are estimations based on the known solubility of 4-hydroxybenzoic acid and the general principles of solubility for substituted benzoic acids. Experimental verification is crucial.
Based on these estimations, water or a mixed solvent system such as ethanol-water are promising candidates for the recrystallization of this compound. Water is advantageous due to its low cost, non-flammability, and ability to dissolve polar impurities. An ethanol-water mixture can be beneficial if the compound is too soluble in pure ethanol or not soluble enough in pure water.
Experimental Protocol
This protocol outlines the steps for the purification of this compound using water as the recrystallization solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place a sample of crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of deionized water (e.g., 50 mL) to the flask.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot deionized water in small portions until the solid completely dissolves at the boiling point. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a glass funnel and a clean Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly filter the hot solution into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (approximately 215 °C) is an indication of high purity.[4]
-
Calculate the percent recovery.
-
Table 2: Typical Recovery and Purity Data
| Parameter | Typical Value |
| Starting Material Purity | 90-95% |
| Purified Product Purity | >99% |
| Typical Percent Recovery | 70-90% |
| Melting Point of Pure Compound | ~215 °C[4] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical diagram illustrating the principle of purification by recrystallization.
References
Application Notes and Protocols for Purity Assessment of 2-Fluoro-4-hydroxybenzoic Acid by HPLC and NMR
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive purity assessment of 2-Fluoro-4-hydroxybenzoic Acid (CAS: 65145-13-3), a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs).[1][2] The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. The methodologies outlined herein utilize High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. These protocols are intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of this compound.
Introduction
This compound is a fluorinated benzoic acid derivative with the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol .[1][3] Its purity is a critical parameter that can influence the yield and quality of downstream products. This application note describes robust analytical methods for determining the purity of this compound, ensuring it meets the stringent requirements for its intended applications. The HPLC method provides a quantitative measure of the main component and any impurities, while NMR spectroscopy offers detailed structural information, confirming the identity of the compound and aiding in the characterization of any potential impurities.
HPLC Method for Purity Assessment
High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. The following reverse-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound. This method is based on established procedures for similar aromatic carboxylic acids.[4]
Experimental Protocol: HPLC
2.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
2.1.2. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.1.4. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Results
Under the specified conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the specific C18 column used but should be consistent between the standard and sample injections.
| Analyte | Expected Retention Time (min) |
| This compound | ~ 8.5 |
| Potential Impurity 1 (e.g., 4-Hydroxybenzoic Acid) | ~ 7.2 |
| Potential Impurity 2 (e.g., 2,4-Difluorobenzoic Acid) | ~ 9.8 |
Note: The retention times provided are estimates and should be confirmed with reference standards.
Diagram of the HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
NMR Analysis for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound and to detect any structurally related impurities.
Experimental Protocol: NMR
3.1.1. Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: 5 mm NMR tubes.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
3.1.2. Sample Preparation
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
3.1.3. NMR Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Internal Standard | TMS (0.00 ppm) | TMS (0.00 ppm) |
| Temperature | 25°C | 25°C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
Predicted NMR Data and Interpretation
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on computational models and comparison with structurally similar compounds.
3.2.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-3 | ~6.85 | dd | J(H,F) ≈ 12.0, J(H,H) ≈ 2.4 | 1H |
| H-5 | ~6.95 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 2.4 | 1H |
| H-6 | ~7.80 | t | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 | 1H |
| -OH | ~10.5 | br s | - | 1H |
| -COOH | ~13.0 | br s | - | 1H |
3.2.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| C-1 | ~118.0 (d, J(C,F) ≈ 10 Hz) |
| C-2 | ~163.0 (d, J(C,F) ≈ 250 Hz) |
| C-3 | ~104.0 (d, J(C,F) ≈ 25 Hz) |
| C-4 | ~160.0 |
| C-5 | ~110.0 |
| C-6 | ~132.0 (d, J(C,F) ≈ 5 Hz) |
| -COOH | ~167.0 |
Note: 'd' denotes a doublet, 't' denotes a triplet, 'dd' denotes a doublet of doublets, and 'br s' denotes a broad singlet. The presence of the fluorine atom leads to characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to C-F and H-F coupling.
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR Structural Analysis.
Summary of Purity Assessment
The combination of HPLC and NMR provides a robust and comprehensive approach to assessing the purity of this compound. HPLC offers a sensitive and accurate quantitative measure of purity, while NMR confirms the chemical identity and provides insight into the nature of any impurities present. For a batch of this compound to be considered high purity (e.g., >98%), it should exhibit a single major peak in the HPLC chromatogram and NMR spectra consistent with the predicted data, with minimal signals from impurities.
Logical Relationship of Analytical Techniques
References
Application of 2-Fluoro-4-hydroxybenzoic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-Fluoro-4-hydroxybenzoic Acid as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this fluorinated benzoic acid derivative, including its hydroxyl and carboxyl functionalities, make it a valuable building block for creating complex and biologically active molecules. This guide will focus on its application in the synthesis of two distinct classes of APIs: a fluoroquinolone antibiotic and a polyphosphazene-based immunoadjuvant for cancer therapy.
Overview of this compound in Drug Discovery
This compound is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final API, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Its derivatives have shown potential in various therapeutic areas, including as antibacterial agents and in cancer immunotherapy.[4][5]
API Synthesis Protocols from this compound
This section details the synthetic protocols for two exemplary APIs derived from this compound: a Garenoxacin analogue (fluoroquinolone antibiotic) and a polyphosphazene-based immunoadjuvant.
Synthesis of a Garenoxacin Analogue
Garenoxacin is a potent, broad-spectrum des-F(6)-quinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2][4] While the direct synthesis of Garenoxacin starts from a different precursor, this protocol outlines a representative synthesis of a structurally related fluoroquinolone, demonstrating the utility of this compound.
Experimental Protocol:
The synthesis of the Garenoxacin analogue from this compound is a multi-step process involving the construction of the quinolone core followed by coupling with the isoindole side chain.[1]
Step 1: Synthesis of the Quinolone Core
-
Esterification of this compound:
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain methyl 2-fluoro-4-hydroxybenzoate.
-
-
Subsequent steps to form the quinolone core:
-
The formed ester undergoes a series of reactions including O-alkylation, nitration, reduction of the nitro group, cyclization to form the quinolone ring, and introduction of the cyclopropyl group at the N1 position. These steps are analogous to established fluoroquinolone synthesis pathways.
-
Step 2: Synthesis of the Isoindole Moiety
-
The chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety is synthesized separately following literature procedures.
Step 3: Coupling and Final Product Formation
-
Suzuki Coupling:
-
The synthesized quinolone core is coupled with the isoindole moiety via a Suzuki coupling reaction.[2]
-
This typically involves a palladium catalyst and a suitable base.
-
-
Hydrolysis:
-
The ester group on the quinolone core is hydrolyzed to the corresponding carboxylic acid to yield the final Garenoxacin analogue.[2]
-
Quantitative Data for Garenoxacin Analogue Synthesis (Representative):
| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | This compound, Methanol | H₂SO₄ (cat.) | Reflux, 4-6 h | 90-95 | >98 |
| 2 | Quinolone Core, Isoindole Moiety | Pd Catalyst, Base | Varies | 70-80 | >95 |
| 3 | Ester Intermediate | Base | Varies | 85-90 | >99 |
Synthesis of a Polyphosphazene-Based Immunoadjuvant
Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms and can be functionalized with various side groups. They are being explored as biodegradable carriers for drugs and vaccines. [5]An immunoadjuvant using a derivative of this compound has been synthesized for cancer immunotherapy. [4] Experimental Protocol:
The synthesis involves a three-step procedure starting with the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by macromolecular substitution and hydrolysis. [6] Step 1: Synthesis of Methyl-2-fluoro-4-hydroxy-benzoate
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize and extract the product.
-
Dry and concentrate to obtain methyl-2-fluoro-4-hydroxy-benzoate.
Step 2: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene
-
Hexachlorocyclotriphosphazene is subjected to thermal ring-opening polymerization to yield polydichlorophosphazene (PDCP).
Step 3: Macromolecular Substitution and Hydrolysis
-
Substitution:
-
The synthesized PDCP is reacted with the sodium salt of methyl-2-fluoro-4-hydroxy-benzoate.
-
This reaction substitutes the chlorine atoms on the polyphosphazene backbone with the fluorinated phenoxy groups.
-
-
Hydrolysis:
-
The ester groups on the side chains are hydrolyzed using a base to yield the final poly[di(2-fluoro-4-carboxyphenoxy)phosphazene] immunoadjuvant. [6] Quantitative Data for Polyphosphazene Immunoadjuvant Synthesis (Representative):
-
| Step | Reactants | Reagents | Conditions | Yield (%) |
| 1 | This compound, Methanol | H₂SO₄ (cat.) | Reflux, 4-6 h | 90-95 |
| 2 | Polydichlorophosphazene, Sodium methyl-2-fluoro-4-hydroxy-benzoate | - | Varies | 80-90 |
| 3 | Ester-functionalized polymer | Base | Varies | >95 |
Synthetic Workflow for Polyphosphazene Immunoadjuvant:
Mechanism of Action: Polyphosphazene-Based Immunoadjuvant
Polyphosphazene-based immunoadjuvants can enhance the immune response to antigens in cancer therapy. [7]They can form nanoparticles that encapsulate or are conjugated with tumor antigens. These nanoparticles are then taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the antigen is processed and presented to T-cells, leading to the activation of a potent anti-tumor immune response. The polymer backbone is biodegradable, breaking down into non-toxic products.
Logical Relationship of Polyphosphazene Immunoadjuvant's Action:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cationic Polyphosphazene Vesicles for Cancer Immunotherapy by Efficient in Vivo Cytokine IL-12 Plasmid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Fluoro-4-hydroxybenzoic Acid in the Formulation of Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-hydroxybenzoic acid is a key building block in the synthesis of advanced liquid crystal (LC) materials. Its unique molecular structure, featuring a carboxylic acid group for esterification, a hydroxyl group for attaching alkyl chains, and an ortho-positioned fluorine atom, allows for the fine-tuning of mesomorphic and electro-optical properties. The fluorine substituent, in particular, plays a crucial role in modifying properties such as dielectric anisotropy, viscosity, and phase behavior, making derivatives of this compound highly valuable for the formulation of liquid crystal displays (LCDs) and other electro-optical devices.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystals derived from this compound.
Key Advantages of Incorporating this compound Derivatives in Liquid Crystal Formulations:
-
Modified Mesophase Behavior: The ortho-positioned fluorine atom can introduce additional smectic phases and influence the stability of the nematic phase.[1]
-
Tailorable Dielectric Anisotropy: The strong electronegativity of fluorine can be leveraged to control the dielectric anisotropy (Δε) of the liquid crystal, which is a critical parameter for display applications.
-
Reduced Viscosity: Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated counterparts, leading to faster switching times in electro-optical devices.[2]
-
Enhanced Stability: The presence of fluorine can improve the chemical and thermal stability of the liquid crystal molecules.[3]
Experimental Protocols
I. Synthesis of a Liquid Crystal Precursor: 4-alkoxy-2-fluorobenzonitrile
This protocol describes a common synthetic route to a liquid crystal intermediate derived from this compound.
Workflow for the Synthesis of 4-alkoxy-2-fluorobenzonitrile
Caption: Synthetic pathway from this compound to a 4-alkoxy-2-fluorobenzonitrile liquid crystal precursor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Alkyl bromide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Ammonia (solution or gas)
-
Trifluoroacetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Esterification of this compound:
-
Suspend this compound (1 eq.) in anhydrous methanol.
-
Slowly add thionyl chloride (1.2 eq.) at 0 °C.
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
-
-
Alkylation of the Hydroxyl Group:
-
Dissolve the methyl 2-fluoro-4-hydroxybenzoate (1 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq.) and the desired alkyl bromide (1.2 eq.).
-
Reflux the mixture for 24 hours.
-
Filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-alkoxy-2-fluorobenzoate.
-
-
Conversion to Amide:
-
Heat the purified ester in a sealed vessel with a solution of ammonia in methanol.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess ammonia under reduced pressure to obtain the crude amide.
-
-
Dehydration to Nitrile:
-
Dissolve the crude amide in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (1.5 eq.).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography to yield the 4-alkoxy-2-fluorobenzonitrile.
-
II. Formulation of a Nematic Liquid Crystal Mixture
This protocol provides a general guideline for the formulation of a nematic liquid crystal mixture. The exact composition will depend on the desired properties.
Logical Flow for Liquid Crystal Mixture Formulation
Caption: Iterative process for the formulation and optimization of a liquid crystal mixture.
Procedure:
-
Component Selection:
-
Choose a commercially available nematic host mixture with a broad nematic range and good chemical stability.
-
Select one or more derivatives of this compound as dopants to modify the properties of the host mixture. The choice of dopant will depend on its expected effect on properties like dielectric anisotropy and birefringence.
-
-
Mixture Preparation:
-
Accurately weigh the components of the mixture in their desired ratios into a clean glass vial.
-
Heat the vial in a heating block to a temperature above the clearing point of all components to ensure they are in the isotropic liquid state.
-
Stir the mixture thoroughly until a homogeneous solution is obtained.
-
Slowly cool the mixture to room temperature.
-
III. Characterization of the Liquid Crystal Mixture
This section outlines the key experimental protocols for characterizing the physical properties of the formulated liquid crystal mixture.
Experimental Workflow for Liquid Crystal Characterization
Caption: Key characterization techniques for evaluating the physical properties of a liquid crystal mixture.
-
Phase Transition Temperatures:
-
Method: Polarizing Optical Microscopy (POM) with a hot stage and Differential Scanning Calorimetry (DSC).
-
Procedure (POM): Place a small drop of the LC mixture between a glass slide and a coverslip. Observe the texture changes under the polarizing microscope while heating and cooling the sample at a controlled rate. The temperatures at which phase transitions occur are recorded.
-
Procedure (DSC): Seal a small amount of the LC mixture in an aluminum pan. Heat and cool the sample at a constant rate (e.g., 5 °C/min) and record the heat flow. Phase transitions will appear as peaks in the DSC thermogram.
-
-
Dielectric Anisotropy (Δε):
-
Method: Capacitance measurement of a liquid crystal cell.
-
Procedure:
-
Fabricate two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment.
-
Fill the cells with the LC mixture.
-
Measure the capacitance of the planar cell (C⊥) and the homeotropic cell (C∥) using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculate the dielectric permittivities ε⊥ and ε∥.
-
The dielectric anisotropy is given by Δε = ε∥ - ε⊥.
-
-
-
Optical Birefringence (Δn):
-
Method: Abbe refractometer with a polarizing filter.
-
Procedure:
-
Place a drop of the LC mixture on the prism of the Abbe refractometer.
-
Use a planar aligned cell or a surface-treated prism to orient the liquid crystal molecules.
-
Measure the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director.
-
The birefringence is calculated as Δn = ne - no.
-
-
-
Rotational Viscosity (γ₁):
-
Method: Transient current measurement upon switching or electro-optical response time measurement.
-
Procedure:
-
Fill a planar aligned cell with the LC mixture.
-
Apply a square-wave voltage to the cell and measure the switching-on and switching-off times.
-
The rotational viscosity can be calculated from the response times, cell gap, and elastic constants.
-
-
Quantitative Data
The following tables summarize typical physical properties of liquid crystals containing fluorinated benzoic acid moieties. Note that the exact values will depend on the specific molecular structure and the composition of the mixture.
Table 1: Phase Transition Temperatures of Representative Fluorinated Liquid Crystals
| Compound Structure | Cr-N/Sm (°C) | N/Sm-I (°C) | Reference |
| 4-Cyano-2-fluorophenyl 4-pentylbenzoate | 55.0 | 68.0 | [4] |
| 4-Cyano-3-fluorophenyl 4-pentylbenzoate | 63.0 | 72.0 | [4] |
| 2-Fluoro-4-((4-(octyloxy)phenyl)diazenyl)phenyl 4-fluorobenzoate | 116.3 | 175.2 (N-I) | [5] |
| 2-Fluoro-4-((4-(hexadecyloxy)phenyl)diazenyl)phenyl 4-fluorobenzoate | 128.5 | 164.5 (N-I) | [5] |
Table 2: Physical Properties of a Nematic Mixture Doped with a Fluorinated Compound
| Property | Value | Units | Notes |
| Clearing Point (T_NI) | > 90 | °C | Doping with fluorinated compounds can increase the clearing point.[6] |
| Dielectric Anisotropy (Δε) at 25°C, 1 kHz | +5 to +15 | - | Highly dependent on the position and number of fluorine atoms.[7] |
| Birefringence (Δn) at 589 nm, 25°C | 0.15 - 0.25 | - | Can be enhanced by extending the conjugated core.[8] |
| Rotational Viscosity (γ₁) at 25°C | 100 - 200 | mPa·s | Fluorination can lead to a reduction in viscosity.[2] |
| Threshold Voltage (Vth) | 1.5 - 2.5 | V | Dependent on elastic constants and dielectric anisotropy. |
| Response Time (τ_on + τ_off) | 10 - 20 | ms | Inversely proportional to rotational viscosity. |
Note: The data in Table 2 are representative values for nematic mixtures containing fluorinated compounds and are intended for illustrative purposes. The actual properties will vary based on the specific composition of the mixture.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Immunoadjuvants Using 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and safe vaccine adjuvants is a critical aspect of modern vaccinology. Adjuvants enhance the immune response to co-administered antigens, leading to stronger and more durable immunity. This document details the synthesis and application of a novel immunoadjuvant derived from 2-Fluoro-4-hydroxybenzoic acid, specifically the fluorinated polyphosphazene, Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene] (PCPP-F). The inclusion of fluorine can modulate the biological potency of immunoadjuvants, potentially improving their efficacy.[1][2] PCPP-F has demonstrated superior immunoadjuvant activity compared to its non-fluorinated counterpart, making it a promising candidate for vaccine development.[1][3]
Data Presentation
The in vivo efficacy of PCPP-F was evaluated and compared to its non-fluorinated analog, PCPP, using a Hepatitis C virus (HCV) E2 antigen. The results indicate that PCPP-F is significantly more potent in inducing a humoral immune response.[3]
| Adjuvant | Antigen | Total IgG Titer (Geometric Mean) | IgG2a/IgG1 Ratio | Outcome |
| PCPP-F | HCV E2 | Significantly Higher than PCPP | Balanced (Indicative of a mixed Th1/Th2 response) | Superior immunoadjuvant activity |
| PCPP | HCV E2 | Lower than PCPP-F | - | Lower immunoadjuvant activity |
Note: This table summarizes the reported findings. Specific numerical values for IgG titers were presented graphically in the source literature and are represented here qualitatively.[3] A balanced IgG2a/IgG1 ratio suggests that PCPP-F can promote both Th1- and Th2-type immune responses, which is often desirable for effective vaccines.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)] (PCPP-F)
This protocol describes a three-step synthesis involving the ring-opening polymerization of hexachlorocyclotriphosphazene to yield polydichlorophosphazene (PDCP), followed by macromolecular substitution with methyl-2-fluoro-4-hydroxy-benzoate and subsequent base-catalyzed hydrolysis.[1]
Materials:
-
Hexachlorocyclotriphosphazene
-
Methyl-2-fluoro-4-hydroxy-benzoate (anhydrous)
-
Sodium hydride
-
Diglyme (anhydrous)
-
Aqueous potassium hydroxide
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Standard laboratory glassware, including a three-neck round-bottom flask and magnetic stirrer
Procedure:
-
Preparation of Polydichlorophosphazene (PDCP): Synthesize PDCP via a ring-opening polymerization of hexachlorocyclotriphosphazene as previously described in the literature.
-
Preparation of the Sodium Salt of Methyl-2-fluoro-4-hydroxy-benzoate:
-
In a suitable flask, dissolve anhydrous methyl-2-fluoro-4-hydroxy-benzoate (11 g, 64.66 mmol) in 50 mL of anhydrous diglyme.
-
Slowly add a suspension of sodium hydride (1.47 g, 61.42 mmol) in 10 mL of diglyme to the methyl-2-fluoro-4-hydroxy-benzoate solution under a nitrogen atmosphere.
-
Allow the reaction to proceed to form the sodium salt.
-
-
Macromolecular Substitution:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dissolve PDCP (0.25 g, 4.32 mEq of chlorine atoms) in 20 mL of diglyme.
-
Add the freshly prepared sodium salt solution dropwise to the PDCP solution.
-
Stir the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.
-
The following day, increase the temperature to 50–60 °C and continue the reaction with stirring for an additional 48 hours under nitrogen.[1]
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of 13 M aqueous potassium hydroxide to the reaction mixture and stir for 1 hour.
-
Let the mixture stand overnight at room temperature, during which a precipitate will form.
-
Collect the precipitate by centrifugation.
-
Redissolve the precipitate in 10 mL of deionized water.
-
Purify the polymer by repeated precipitations in 200 mL of ethanol.
-
Collect the final polymer and air-dry it at ambient temperature. The expected yield is approximately 0.625 g (75.3%).[2]
-
Characterization:
-
Confirm the structure of the final product (PCPP-F) using 1H, 31P, and 19F NMR spectroscopy.
-
Determine the molecular weight and molecular dimensions using size-exclusion chromatography and dynamic light scattering.[1][2]
Protocol 2: In Vivo Immunological Evaluation of PCPP-F Adjuvant
This protocol outlines a general procedure for evaluating the immunoadjuvant activity of PCPP-F in a murine model.
Materials:
-
PCPP-F adjuvant
-
Antigen of interest (e.g., HCV E2 protein)
-
Phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents
-
Secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
Substrate for ELISA (e.g., TMB)
-
Plate reader
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the antigen with the PCPP-F adjuvant in sterile PBS.
-
Prepare a control group with the antigen mixed with PBS only.
-
-
Immunization:
-
Divide the mice into experimental and control groups.
-
Immunize the mice subcutaneously or intramuscularly with the prepared vaccine formulations on day 0.
-
Administer a booster immunization on day 14 or 21.
-
-
Blood Collection:
-
Collect blood samples from the mice via a suitable method (e.g., tail bleed or retro-orbital bleed) at specified time points (e.g., day 0 (pre-immunization), day 14, and day 28).
-
Separate the serum and store it at -20°C or -80°C until analysis.
-
-
Antibody Titer Determination by ELISA:
-
Coat 96-well ELISA plates with the antigen of interest overnight at 4°C.
-
Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plates with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Serially dilute the collected mouse sera in a dilution buffer.
-
Add the diluted sera to the plates and incubate for 1-2 hours at room temperature.
-
Wash the plates.
-
Add HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, and IgG2a) and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
-
-
Data Analysis:
-
Calculate the geometric mean titers for each group.
-
Determine the IgG2a/IgG1 ratio to assess the Th1/Th2 bias of the immune response. A ratio greater than 1 is indicative of a Th1-biased response, a ratio less than 1 suggests a Th2-biased response, and a ratio around 1 indicates a balanced response.[4]
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the immune responses between the adjuvanted and control groups.
-
Visualizations
Signaling Pathway
Polyphosphazene adjuvants are thought to exert their effects by activating the innate immune system, in part through the engagement of Toll-like receptors (TLRs). The following diagram illustrates a generalized TLR signaling pathway that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons, which are crucial for shaping the adaptive immune response.
Caption: Generalized Toll-like Receptor (TLR) signaling pathway activated by polyphosphazene adjuvants.
Experimental Workflow
The following diagram outlines the overall workflow from the synthesis of the PCPP-F immunoadjuvant to its in vivo evaluation.
Caption: Workflow for the synthesis and immunological evaluation of the PCPP-F immunoadjuvant.
References
Application Notes and Protocols: 2-Fluoro-4-hydroxybenzoic Acid in the Design of Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive polymers, often termed "smart" polymers, are a class of materials engineered to exhibit significant physicochemical changes in response to external or internal stimuli such as pH, temperature, light, and redox potential. These materials are at the forefront of advanced drug delivery systems, tissue engineering, and diagnostics. The incorporation of specific functional monomers is a key strategy in tailoring the responsive properties of these polymers.
This document explores the potential of 2-Fluoro-4-hydroxybenzoic Acid as a functional monomer in the design of novel pH-responsive polymers. The unique chemical structure of this aromatic carboxylic acid, featuring both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, combined with the presence of an electron-withdrawing fluorine atom, suggests its utility in creating polymers with sharp pH transitions relevant to physiological and pathological conditions. The fluorine substitution can also impart desirable properties such as increased hydrophobicity and potential for 19F MRI tracking.[1] While direct synthesis of stimuli-responsive polymers from this compound is an emerging area, its use in creating functional polyphosphazenes for immunotherapy highlights its potential as a versatile building block.[2]
Potential Applications in Drug Delivery
Polymers incorporating this compound are hypothesized to be particularly effective for targeted drug delivery to sites with altered pH, such as tumor microenvironments or endosomal compartments of cells. The acidic nature of these environments would trigger a change in the polymer's conformation, leading to the release of an encapsulated therapeutic agent.
Hypothetical Polymer Properties
The following table summarizes the expected properties of a hypothetical pH-responsive polymer synthesized using this compound as a co-monomer. These values are illustrative and based on typical data for similar acrylic or vinylic polymer systems.
| Property | Expected Value/Range | Rationale |
| pKa | 4.5 - 5.5 | The electron-withdrawing fluorine atom ortho to the hydroxyl group is expected to lower the pKa of the phenolic proton, leading to a sharper pH transition in a physiologically relevant range compared to unsubstituted phenolic acids. |
| Lower Critical Solution Temperature (LCST) | Not inherently thermoresponsive, but could be combined with thermoresponsive monomers like N-isopropylacrylamide. | The inherent properties of this compound do not confer temperature sensitivity, but it can be copolymerized to create dual-responsive systems. |
| Drug Loading Capacity | 5 - 15% (w/w) | Dependent on the polymer composition and the physicochemical properties of the drug. Aromatic stacking interactions with the benzene ring could enhance loading of certain drugs. |
| pH-Triggered Drug Release (pH 5.0 vs. pH 7.4) | 70-90% release at pH 5.0 over 24h; <20% release at pH 7.4 over 24h | At pH 7.4, the polymer is expected to be collapsed and hydrophobic, retaining the drug. At pH 5.0, protonation of the carboxylate and/or phenolate groups would lead to polymer swelling and drug release. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a pH-responsive polymer incorporating this compound.
Protocol 1: Synthesis of a Methacrylate Monomer from this compound
This protocol describes the conversion of this compound into a polymerizable methacrylate monomer.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Inhibitor (e.g., 4-methoxyphenol)
Procedure:
-
Dissolve this compound and a slight molar excess of TEA in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add an inhibitor.
-
Remove the solvent under reduced pressure to yield the crude monomer.
-
Purify the monomer by column chromatography.
Protocol 2: Synthesis of a pH-Responsive Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a copolymer using the monomer from Protocol 1 and a hydrophilic co-monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
This compound methacrylate (from Protocol 1)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
Procedure:
-
Combine the custom monomer, PEGMA, RAFT agent, and AIBN in a reaction vessel.
-
Add the anhydrous solvent to dissolve the reagents.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 12-24 hours).
-
Quench the polymerization by exposing the mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC).
Protocol 3: Characterization of pH-Responsive Behavior
This protocol describes how to evaluate the pH-responsive properties of the synthesized polymer.
Materials:
-
Synthesized copolymer
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Procedure for DLS Analysis:
-
Prepare dilute solutions of the polymer in PBS at different pH values.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Measure the hydrodynamic diameter of the polymer aggregates using DLS. A significant increase in size at lower pH indicates swelling.
Procedure for UV-Vis Transmittance:
-
Prepare polymer solutions in buffers of varying pH.
-
Measure the optical transmittance at a fixed wavelength (e.g., 500 nm) as a function of pH.
-
A sharp change in transmittance indicates the pH at which the polymer undergoes a phase transition (the pKa).
Visualizations
The following diagrams illustrate the conceptual workflows and pathways described.
Caption: Synthetic pathway for a pH-responsive copolymer.
Caption: Mechanism of pH-responsive drug release.
Caption: Experimental workflow for polymer characterization.
References
Investigating "2-Fluoro-4-hydroxybenzoic Acid": A Compound Awaiting Exploration as a Fluorescent Probe
Initial investigations into the potential of 2-Fluoro-4-hydroxybenzoic Acid as a fluorescent probe for biological imaging have revealed a significant gap in the current scientific literature. At present, there is no published data detailing its fluorescent properties, such as excitation and emission spectra, quantum yield, or its application in cellular imaging. This compound is primarily documented as a versatile building block in the synthesis of more complex molecules for applications in liquid crystals, drug discovery, and cancer immunotherapy. [1][2]
While the core structure of benzoic acid derivatives can exhibit fluorescent properties, the specific characteristics of this compound remain uncharacterized. For context, the non-fluorinated parent compound, 4-hydroxybenzoic acid, has been reported to exhibit fluorescence with an emission maximum around 340 nm when excited at 270 nm. However, the introduction of a fluorine atom can significantly alter the electronic and spectral properties of a molecule, making it impossible to directly extrapolate the fluorescent behavior of the parent compound to its fluorinated analogue.
Due to the absence of foundational data on the fluorescence of this compound, the creation of detailed application notes and experimental protocols for its use in biological imaging is not feasible at this time. Further fundamental research would be required to determine its potential as a fluorescent probe.
Hypothetical Workflow for Characterization
Should a researcher wish to investigate the fluorescent properties of this compound, a general workflow could be proposed. This would be the first step before any biological imaging applications could be developed.
Caption: Hypothetical workflow for characterizing a novel compound as a fluorescent probe.
Future Outlook
The exploration of novel fluorophores is a dynamic field in biological research. While this compound is not currently established as a fluorescent probe, its potential remains to be unlocked. The scientific community would first need to undertake the fundamental spectroscopic and photophysical characterization outlined above. Should the compound exhibit favorable properties such as high quantum yield, photostability, and low cytotoxicity, it could then be further developed and optimized for specific biological imaging applications. Researchers and drug development professionals are encouraged to consider this compound as a candidate for foundational research in the development of new imaging tools.
References
Application Notes and Protocols for the Esterification of 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-hydroxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its esterification is a critical step in modifying its physicochemical properties, such as lipophilicity and solubility, to enhance its efficacy and suitability for various applications. This document provides a detailed protocol for the esterification of this compound, primarily through Fischer-Speier esterification, a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3][4]
Reaction Principle
The esterification of this compound with an alcohol (e.g., methanol or ethanol) is an equilibrium reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] To drive the reaction towards the formation of the ester, it is common to use a large excess of the alcohol, which also serves as the solvent, and to remove the water formed during the reaction.[2][3]
Quantitative Data Summary
The following table summarizes representative data for the esterification of this compound with methanol and ethanol. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (by HPLC) (%) |
| Methyl 2-fluoro-4-hydroxybenzoate | Methanol | H₂SO₄ | 4-6 | Reflux (65) | 85-95 | >98 |
| Ethyl 2-fluoro-4-hydroxybenzoate | Ethanol | H₂SO₄ | 6-8 | Reflux (78) | 80-90 | >98 |
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of Methyl 2-fluoro-4-hydroxybenzoate. The same procedure can be adapted for other simple alcohols like ethanol by adjusting the reflux temperature.
Materials and Reagents:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).[5]
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[5] An exothermic reaction may occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[6]
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Drying and Concentration:
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure ester.[7]
Visualizations
Chemical Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "2-Fluoro-4-hydroxybenzoic Acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 2-Fluoro-4-hydroxybenzoic Acid, ultimately aiming to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The hydroxyl group (-OH) in phenols is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1][2] This high reactivity can, however, lead to several issues:
-
Polysubstitution: The strongly activating nature of the hydroxyl group can lead to the addition of more than one substituent to the aromatic ring, resulting in the formation of di- or tri-substituted byproducts.[3][4]
-
Side Reactions: Undesired parallel reactions can consume starting materials and generate impurities. For instance, in reactions involving diazonium salts, the formation of highly reactive benzyne intermediates can lead to a complex mixture of byproducts.[5]
-
Oxidation: Phenols are susceptible to oxidation, which can be promoted by certain reagents or reaction conditions, leading to the formation of tarry materials and a reduction in the desired product.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to suboptimal reaction time, temperature, or reagent stoichiometry.[6]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and the choice of catalyst can significantly influence the reaction outcome. For example, in the sulfonation of phenol, the reaction temperature determines the major product isomer (ortho vs. para).[4]
FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?
Achieving high selectivity is crucial for maximizing the yield of the desired product. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it.[1] Here are some strategies to enhance selectivity:
-
Protecting Groups: The high reactivity of the hydroxyl group can be attenuated by using a protecting group. Acetylating the hydroxyl group to form an ester can reduce its activating influence, thereby minimizing polysubstitution and improving control over the reaction.[3]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of side reactions.[4]
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents can sometimes lead to better selectivity compared to polar solvents.[4] For example, halogenation of phenol in a non-polar solvent like carbon disulfide (CS₂) can limit the reaction to monohalogenation.[4]
-
-
Choice of Reagents: Using milder or more selective reagents can help to avoid unwanted side reactions. For instance, using dilute nitric acid for nitration can help prevent oxidative decomposition of the phenol.[3]
Logical Relationship for Improving Selectivity
References
Optimizing reaction conditions for the synthesis of "2-Fluoro-4-hydroxybenzoic Acid" derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-4-hydroxybenzoic Acid and its derivatives. This resource is designed to assist researchers in optimizing reaction conditions, improving yields, and ensuring the purity of their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing derivatives of this compound?
A1: The main challenge lies in the chemoselective functionalization of the two reactive sites: the carboxylic acid and the phenolic hydroxyl group. Reagents intended for one group may react with the other, necessitating the use of protecting groups or carefully controlled reaction conditions to achieve the desired product. The ortho-fluoro group also influences the reactivity of both functional groups.
Q2: When is it necessary to use a protecting group for the hydroxyl group?
A2: Protection of the hydroxyl group is crucial when performing reactions that are sensitive to or can react with a free phenol. This is particularly important during amide coupling reactions where the activating agents for the carboxylic acid can also react with the hydroxyl group, leading to side products and reduced yields. Common protecting groups for phenols include benzyl (Bn) ethers, silyl ethers (e.g., TBDMS), and methoxymethyl (MOM) ethers.[1] The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.[1]
Q3: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in amide coupling reactions with this substrate can stem from several factors:
-
Incomplete activation of the carboxylic acid: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and used in appropriate stoichiometric amounts.[2]
-
Side reaction with the unprotected hydroxyl group: As mentioned, the hydroxyl group can compete with the amine for reaction with the activated carboxylic acid. Protecting the hydroxyl group prior to coupling is often the best solution.
-
Steric hindrance: The ortho-fluoro group can introduce some steric hindrance, potentially slowing down the reaction. Using a less sterically hindered amine or extending the reaction time and/or increasing the temperature may help.
-
Poor nucleophilicity of the amine: If the amine is weakly nucleophilic, the reaction may be sluggish. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can help by deprotonating the amine salt without competing in the reaction.[3]
Q4: I am observing incomplete esterification of this compound. How can I drive the reaction to completion?
A4: Incomplete esterification is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol which can also serve as the solvent. Ensuring the acid catalyst (e.g., sulfuric acid) is active and present in a sufficient amount is also critical.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Carboxylic Acid Activation | - Use fresh and high-purity coupling reagents (e.g., EDC/HOBt, HATU).- Ensure anhydrous reaction conditions. | Increased conversion to the desired amide. |
| Side Reaction with Hydroxyl Group | - Protect the hydroxyl group as a benzyl or silyl ether before coupling.- Use milder coupling conditions. | Prevention of O-acylation byproducts and improved yield of the N-acylated product. |
| Poor Nucleophilicity of the Amine | - Add a non-nucleophilic base such as DIPEA.- Increase reaction temperature or prolong reaction time. | Improved reaction rate and higher yield. |
| Difficult Product Purification | - Perform an acidic workup to remove unreacted basic amines.- If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). | Isolation of a purer product, which may improve the apparent yield. |
Incomplete Esterification
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium Limitation | - Use a Dean-Stark trap to remove water azeotropically.- Add a drying agent like molecular sieves.- Use a large excess of the alcohol reactant. | Shift in equilibrium towards the ester product, leading to higher conversion. |
| Inactive Catalyst | - Use a fresh, concentrated acid catalyst (e.g., H₂SO₄, p-TsOH).- Ensure the catalyst is not neutralized by any basic impurities. | Increased reaction rate and higher yield. |
| Steric Hindrance | - Consider converting the carboxylic acid to the more reactive acid chloride before reacting with the alcohol. | Faster reaction and improved yield, especially with bulky alcohols. |
Data Presentation
Comparison of Synthetic Routes for 4-Fluoro-2-hydroxybenzoic Acid
| Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Reference |
| 2,4-Difluorobenzoic acid | Sodium hydroxide, Dimethyl sulfoxide (DMSO) | 130 °C, 8 hours | 90% | [4] |
Comparison of Derivatization Reactions of this compound
| Derivative Type | Reagents | Reaction Conditions | Typical Yield | Reference |
| Ester (Methyl) | Methanol, Sulfuric acid | Reflux, 16 hours | 87% | [5] |
| Amide (N-Aryl) | Amine, EDC, HOBt, MeCN | Room temperature, 72 hours | ~60% (for a similar system) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid from 2,4-Difluorobenzoic Acid[4]
-
Reaction Setup: In a dry 10 L four-neck flask, add dimethyl sulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).
-
Reaction: Heat the mixture to 130 °C and maintain for approximately 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.
-
Acidification: Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C. A large amount of solid will precipitate.
-
Isolation: Continue stirring for 2 hours, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with water to obtain a white solid. Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluorosalicylic acid (450 g, 90% yield).
Protocol 2: Synthesis of Methyl 4-Fluoro-2-hydroxybenzoate (Esterification)[5]
-
Reaction Setup: Dissolve 4-fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol) in 1 L of methanol in a suitable flask and cool to 0 °C.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the cooled solution.
-
Reaction: Gradually warm the reaction mixture to room temperature and then heat to reflux at 70 °C for 16 hours.
-
Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extraction: Redissolve the residue in 1 L of ethyl acetate and wash sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuum to afford methyl 4-fluoro-2-hydroxybenzoate (95 g, 87% yield).
Protocol 3: General Procedure for Amide Coupling (Adapted from a similar system)[6]
-
Reaction Setup: In a round-bottom flask, dissolve the protected this compound (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mmol), and 1-hydroxybenzotriazole (HOBt, 1 mmol) in anhydrous acetonitrile (10 mL).
-
Pre-activation: Stir the solution at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 72 hours.
-
Work-up: Remove the solvent under vacuum. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with brine (2 x 5 mL), 10% citric acid (2 x 5 mL), saturated sodium bicarbonate solution (2 x 5 mL), and water (2 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate under vacuum to yield the amide product.
-
Deprotection: If a protecting group was used, perform the appropriate deprotection step. For example, a benzyl ether can be removed by catalytic hydrogenation (H₂, Pd/C).[1]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and derivatization of this compound.
Caption: Troubleshooting decision tree for low yield in amide coupling reactions.
Caption: Inhibition of the Coenzyme Q10 biosynthesis pathway by a this compound derivative.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing common impurities in "2-Fluoro-4-hydroxybenzoic Acid"
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing common impurities in 2-Fluoro-4-hydroxybenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. Common starting materials for analogous compounds include 3-fluorophenol, and potential by-products may result from incomplete reactions or side reactions.
-
Intermediates: Depending on the synthetic pathway, unreacted intermediates can be carried through to the final product.
-
Reagent-Related Impurities: Residual reagents, catalysts, and solvents used during the synthesis and purification steps can be present in the final product.
-
Degradation Products: Although this compound is relatively stable, it may degrade under harsh conditions of heat, light, or extreme pH, leading to the formation of degradation products.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, identifying, and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information, which is invaluable for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for the structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in any unknown impurities.
Q3: What are the most effective methods for purifying crude this compound?
A3: The two most common and effective purification techniques are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: This technique is used to separate the desired compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility to the product.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Interaction of the phenolic hydroxyl group with silica support. | - Adjust the mobile phase pH with a suitable buffer (e.g., formic acid or ammonium acetate).- Reduce the sample concentration.- Use a column with end-capping or a different stationary phase. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition.- Inappropriate column. | - Optimize the mobile phase gradient or isocratic composition.- Try a column with a different selectivity, particle size, or length. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or system.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase and solvents.- Implement a robust needle wash procedure.- Inject a blank to identify the source of contamination. |
| Baseline Drift or Noise | - Column temperature fluctuations.- Mobile phase not properly degassed.- Detector lamp aging. | - Use a column oven to maintain a stable temperature.- Ensure thorough degassing of the mobile phase.- Replace the detector lamp if necessary. |
Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery in Recrystallization | - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the solid.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity.- Column overloading.- Cracking or channeling of the stationary phase. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the column to create a uniform stationary phase bed. |
| Compound Tailing on the Column | - Strong interaction of the acidic and phenolic groups with the silica gel. | - Add a small amount of a modifier like acetic acid or triethylamine (0.1-1%) to the mobile phase to reduce tailing. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Recrystallization Protocol
-
Solvent Selection: Identify a suitable solvent or solvent system. Water or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the this compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity is adjusted to achieve good separation of the desired compound from its impurities.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Purity Profile Before and After Purification
| Method | Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| HPLC | Purity (Area %) | 85-95% | >99% | >99.5% |
| Appearance | Visual | Off-white to light brown solid | White crystalline solid | White crystalline solid |
Visualizations
Caption: Workflow for Identifying and Removing Impurities.
Challenges in the crystallization of "2-Fluoro-4-hydroxybenzoic Acid" and solutions
Welcome to the technical support center for the crystallization of 2-Fluoro-4-hydroxybenzoic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is a poor choice for this compound at the concentration you are using.
-
Solution: You can either increase the volume of the solvent or, more effectively, select a more appropriate solvent. This compound is known to be soluble in methanol. You can also try other polar organic solvents such as ethanol or acetone. It is sparingly soluble in water, so using pure water is unlikely to be successful unless very small quantities of the compound are being crystallized. A solvent screen is highly recommended to find the optimal solvent for your specific needs.
Q2: The compound dissolves, but no crystals form upon cooling. What is the problem?
A2: This is a common issue that can arise from several factors:
-
The solution is too dilute: If the concentration of the this compound is below its saturation point at the lower temperature, crystallization will not occur.
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to evaporate too much solvent, as this can lead to rapid, impure crystallization.
-
-
Supersaturation has not been achieved: Sometimes a solution can become supersaturated without nucleating crystals.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
Lower Temperature: Ensure the solution is cooled sufficiently. An ice bath or refrigeration may be necessary.
-
-
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. The melting point of this compound is in the range of 199-207°C.
-
Solutions:
-
Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change solvent: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice. Consider using a solvent mixture, such as ethanol/water.
-
Q4: The crystals that formed are very small, like a powder, or appear discolored. What went wrong?
A4: This often indicates that the crystallization process was too rapid, trapping impurities within the crystal lattice.
-
Solutions:
-
Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like an ice bath.
-
Use a less polar solvent: A solvent in which the compound has slightly lower solubility can promote slower crystal growth.
-
Charcoal treatment: If the solution is colored, it may contain colored impurities. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Q5: Is polymorphism a concern for this compound?
A5: While specific studies on the polymorphism of this compound are not widely available, polymorphism is a common phenomenon for benzoic acid derivatives. Different crystalline forms (polymorphs) can have different physical properties, such as solubility and melting point.
-
Recommendation: It is good practice to characterize your crystals using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure you are consistently producing the same polymorphic form, especially in a drug development setting. If you observe different crystal habits or physical properties under slightly different crystallization conditions, polymorphism should be investigated.
Quantitative Data Summary
The following table summarizes known physical and solubility properties of this compound. Note that quantitative solubility data is limited in the public domain, and a laboratory-based solvent screen is the most effective way to determine optimal crystallization conditions.
| Property | Value |
| Molecular Formula | C₇H₅FO₃ |
| Molecular Weight | 156.11 g/mol |
| Melting Point | 199-207 °C |
| Appearance | White to off-white crystalline solid |
| Solubility (Qualitative) | Soluble in methanol. Sparingly soluble in water. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal treatment was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is adapted from a procedure used for a similar compound and may require optimization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the crystallization process.
Caption: A general experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
Side reactions to avoid during the synthesis of "2-Fluoro-4-hydroxybenzoic Acid"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Fluoro-4-hydroxybenzoic Acid. The primary focus is on mitigating side reactions commonly encountered during the carboxylation of 3-fluorophenol via the Kolbe-Schmitt reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a mixture of products instead of pure this compound. What is the likely impurity?
A1: The most common side reaction is the formation of a constitutional isomer, 4-Fluoro-2-hydroxybenzoic acid . This occurs because the starting material, 3-fluorophenol, has two possible positions (ortho to the hydroxyl group) where carboxylation can occur (C2 and C4). The hydroxyl group is a powerful activating and ortho, para-directing group, making both sites reactive.
-
Desired Product: Carboxylation at C4 gives this compound.
-
Primary Side Product: Carboxylation at C2 gives 4-Fluoro-2-hydroxybenzoic Acid.
Q2: How can I control the regioselectivity to favor the desired this compound?
A2: Regioselectivity in the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. The key factors are the choice of alkali metal base and the reaction temperature. To maximize the yield of the desired C4-carboxylated product, you should focus on creating conditions that favor the thermodynamically more stable product. While specific data for 3-fluorophenol is sparse, general principles for substituted phenols apply. Higher temperatures and the use of potassium phenoxide typically favor the formation of the para-carboxylated product. However, in the case of 3-fluorophenol, both reactive sites are ortho to the hydroxyl group. The formation of the desired 2-fluoro-4-hydroxy isomer is often favored under conditions that allow for thermodynamic equilibrium.
Q3: What is the effect of the base (e.g., NaOH vs. KOH) on the reaction outcome?
A3: The choice of the alkali metal counter-ion is one of the most critical parameters for controlling regioselectivity.
-
Sodium Hydroxide (NaOH): Using sodium phenoxide (formed from 3-fluorophenol and NaOH) generally favors carboxylation at the position ortho to the hydroxyl group. This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophile to the adjacent position.[1]
-
Potassium Hydroxide (KOH): Using potassium phenoxide tends to favor the para position.[1] Since both potential reaction sites for 3-fluorophenol are ortho to the hydroxyl group, the influence is more subtle. However, the larger potassium ion does not form as tight a chelate, and the reaction is often run at higher temperatures, which favors the thermodynamically more stable isomer.
For the synthesis of this compound, using potassium hydroxide at a higher temperature is generally recommended to favor the formation of the more stable 4-carboxylated product over the 2-carboxylated one.
Q4: I am experiencing low overall yield, even after accounting for isomers. What are other potential side reactions?
A4: Low yields can be attributed to several factors besides isomer formation:
-
Incomplete Reaction: The Kolbe-Schmitt reaction requires high pressure and temperature to proceed efficiently. Ensure your autoclave can maintain a stable pressure of CO₂ (typically >80 atm) and the temperature is sufficiently high (150-200°C). The reagents, especially the phenoxide, must be scrupulously dry, as water can inhibit the reaction.[2]
-
Decarboxylation: The product itself can undergo decarboxylation (loss of CO₂) under the harsh reaction conditions, reverting to the 3-fluorophenol starting material.[3] This is a reversible reaction, and maintaining high CO₂ pressure helps to shift the equilibrium towards the carboxylated product.
-
Formation of Di-acids or Tar: At very high temperatures, side reactions can lead to the formation of disodium salicylate-type byproducts and polymeric tars, which complicates purification and reduces the yield of the desired product.[3]
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the regioselectivity of the Kolbe-Schmitt reaction for a generic substituted phenol. This illustrates the principles that should be applied to optimize the synthesis of this compound.
| Parameter | Condition | Favored Product (General) | Rationale for this compound Synthesis |
| Alkali Metal Cation | Sodium (Na⁺) | Ortho-isomer | Less ideal; may produce more of the 4-fluoro-2-hydroxy isomer. |
| Potassium (K⁺) | Para-isomer (Thermodynamic Product) | Recommended. Favors the more stable 2-fluoro-4-hydroxy isomer.[1] | |
| Temperature | Low (~120-150 °C) | Kinetic Product | May lead to a mixture of isomers. |
| High (~180-220 °C) | Thermodynamic Product | Recommended. Allows for isomerization to the more stable product.[1] | |
| CO₂ Pressure | Low (<50 atm) | Low Yield | Reaction equilibrium favors starting materials. |
| High (>80 atm) | High Yield | Recommended. Pushes the equilibrium towards carboxylation.[2] |
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway and key isomeric side product in the synthesis.
Troubleshooting Workflow
References
Technical Support Center: Catalyst Screening for 2-Fluoro-4-hydroxybenzoic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-hydroxybenzoic Acid through effective catalyst screening. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the catalyst screening process for the synthesis of this compound, a reaction often carried out via the Kolbe-Schmitt carboxylation of 3-fluorophenol.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| 1. Low or No Product Yield | Inactive Catalyst: The chosen catalyst may be unsuitable for the reaction conditions or the specific substrate. | 1. Verify Catalyst Activity: Test the catalyst with a well-established, similar reaction to confirm its general activity. 2. Screen a Broader Range of Catalysts: Expand the catalyst screen to include different metals (e.g., Cu, Pd), ligands, and supports. 3. Consult Literature: Review literature for catalysts proven to be effective for the carboxylation of substituted phenols. | Identification of an active catalyst and improvement in product yield. |
| Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the selected catalyst. | 1. Optimize Temperature: Screen a range of temperatures. Lower temperatures may favor para-carboxylation, while higher temperatures can sometimes lead to ortho-carboxylation or decomposition.[1] 2. Vary CO₂ Pressure: Investigate the effect of different carbon dioxide pressures on the reaction yield. 3. Conduct Time-Course Study: Monitor the reaction at different time points to determine the optimal reaction duration. | Determination of the optimal reaction conditions for the chosen catalyst, leading to increased yield. | |
| Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst. | 1. Purify Starting Materials: Ensure 3-fluorophenol and the solvent are of high purity and anhydrous. 2. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 3. Consider Catalyst Regeneration: If using a heterogeneous catalyst, investigate potential regeneration procedures. | Improved and more consistent catalyst performance and product yield. | |
| 2. Poor Regioselectivity (Formation of Isomers) | Nature of the Catalyst and Counterion: The choice of catalyst and base can influence the position of carboxylation (ortho vs. para). | 1. Screen Different Bases: Evaluate a variety of bases (e.g., NaOH, KOH, Cs₂CO₃). The size of the counterion can influence regioselectivity. 2. Modify Catalyst Ligands: For transition metal catalysts, screen different ligands that can sterically or electronically direct the carboxylation. | Enhanced formation of the desired this compound isomer. |
| Reaction Temperature: Temperature is a critical parameter controlling regioselectivity in the Kolbe-Schmitt reaction.[1] | 1. Systematic Temperature Screening: Perform the reaction at a range of temperatures to determine the optimal point for the desired regioselectivity. | Improved ratio of the desired isomer to other isomers. | |
| 3. Formation of Byproducts | Decarboxylation: The product, this compound, may decarboxylate at elevated temperatures.[2] | 1. Lower Reaction Temperature: If decarboxylation is suspected, reduce the reaction temperature. 2. Minimize Reaction Time: Use the shortest effective reaction time to reduce the exposure of the product to high temperatures. | Reduction in the formation of 3-fluorophenol as a byproduct. |
| Side Reactions of the Starting Material: 3-fluorophenol may undergo undesired side reactions under the screening conditions. | 1. Modify Solvent: Screen different solvents to find one that minimizes side reactions while maintaining good solubility. 2. Adjust Base Stoichiometry: An excess or deficit of the base can sometimes lead to unwanted side reactions. | A cleaner reaction profile with fewer byproducts. | |
| 4. Inconsistent Results Between Screening Runs | Variability in Catalyst Loading: Inaccurate measurement of the catalyst can lead to inconsistent results. | 1. Use a Master Stock Solution/Mixture: For homogeneous catalysts, prepare a stock solution. For heterogeneous catalysts, use a well-mixed batch. 2. Employ Automated Dispensing: If available, use automated systems for precise catalyst loading. | Improved reproducibility of experimental results. |
| Moisture Sensitivity: The reaction may be sensitive to moisture, leading to variability. | 1. Use Dry Solvents and Reagents: Ensure all components of the reaction are thoroughly dried. 2. Maintain Inert Atmosphere: Consistently use an inert atmosphere for all screening experiments. | More consistent yields and reaction profiles across different runs. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis is typically achieved through the carboxylation of 3-fluorophenol. The Kolbe-Schmitt reaction is a widely used method for this type of transformation, involving the reaction of a phenoxide with carbon dioxide under pressure and temperature.[3]
Q2: Why is catalyst screening important for this synthesis?
A2: Catalyst screening is crucial for identifying the most efficient and selective catalyst for the carboxylation of 3-fluorophenol. An optimal catalyst can significantly increase the yield of this compound, improve regioselectivity, and allow for milder reaction conditions, which can reduce energy consumption and the formation of byproducts.
Q3: What types of catalysts are typically screened for this reaction?
A3: A range of catalysts can be screened, including:
-
Traditional Kolbe-Schmitt conditions: This often involves alkali metal hydroxides or carbonates (e.g., KOH, Cs₂CO₃) which are not catalysts in the traditional sense but are crucial reagents that influence the reaction's outcome.
-
Transition Metal Catalysts: Complexes of copper, palladium, and other transition metals can be effective for carboxylation reactions.[4][5] These often require the screening of various ligands to optimize performance.
-
Biocatalysts: Enzymatic carboxylation using o-benzoic acid decarboxylases can offer high regioselectivity under mild conditions.[6][7][8]
Q4: How can I analyze the results of my catalyst screening experiments?
A4: The reaction mixtures should be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of 3-fluorophenol and the yield of this compound and any isomers or byproducts. This allows for a quantitative comparison of catalyst performance.
Q5: What are the key safety precautions to take during these experiments?
A5: 3-fluorophenol is toxic and can cause skin burns.[9] Reactions are often conducted at high pressures and temperatures, requiring the use of appropriate pressure vessels and safety shields. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Data Presentation: Catalyst Performance in 3-Fluorophenol Carboxylation
The following table presents hypothetical data for a catalyst screening experiment to illustrate how results can be structured for comparison.
| Catalyst System | Temperature (°C) | CO₂ Pressure (bar) | Reaction Time (h) | Conversion of 3-Fluorophenol (%) | Yield of this compound (%) | Selectivity (%) |
| K₂CO₃ | 150 | 20 | 6 | 75 | 60 | 80 |
| Cs₂CO₃ | 150 | 20 | 6 | 85 | 78 | 92 |
| CuI / Phenanthroline | 120 | 15 | 8 | 92 | 85 | 92 |
| Pd(OAc)₂ / dppf | 130 | 20 | 10 | 88 | 70 | 80 |
| o-benzoic acid decarboxylase | 30 | 1 (NaHCO₃) | 24 | 95 | 93 | 98 |
Note: This data is for illustrative purposes and does not represent actual experimental results.
IV. Experimental Protocols: Catalyst Screening for this compound Synthesis
This protocol outlines a general procedure for screening different catalysts for the carboxylation of 3-fluorophenol.
1. Materials:
-
3-Fluorophenol (high purity)
-
Anhydrous solvent (e.g., toluene, N-methyl-2-pyrrolidone)
-
Catalyst candidates (e.g., K₂CO₃, Cs₂CO₃, CuI/ligand, Pd(OAc)₂/ligand)
-
Carbon dioxide (high purity)
-
Internal standard for GC/HPLC analysis (e.g., naphthalene)
-
High-pressure reactor vials
-
Stirring plate with heating capabilities
2. Procedure:
-
Reactor Preparation: Ensure all reactor vials and stir bars are thoroughly cleaned and oven-dried before use.
-
Reagent Preparation:
-
Prepare a stock solution of 3-fluorophenol and the internal standard in the chosen anhydrous solvent.
-
If screening homogeneous catalysts, prepare stock solutions of the metal precursors and ligands.
-
-
Catalyst Loading:
-
For heterogeneous catalysts (e.g., K₂CO₃, Cs₂CO₃), accurately weigh the desired amount into each reactor vial.
-
For homogeneous catalysts, add the appropriate volumes of the metal precursor and ligand stock solutions to each vial.
-
-
Addition of Starting Material: Add a precise volume of the 3-fluorophenol stock solution to each reactor vial.
-
Reaction Setup:
-
Seal the reactor vials.
-
Place the vials in the high-pressure reactor block.
-
Purge the system with an inert gas (e.g., argon) three times, followed by purging with carbon dioxide.
-
Pressurize the reactor to the desired CO₂ pressure.
-
-
Reaction:
-
Begin stirring and heat the reactor block to the desired temperature.
-
Maintain the reaction at the set temperature and pressure for the specified time.
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the CO₂ pressure.
-
Open the vials and add a known volume of a suitable solvent to dilute the reaction mixture.
-
Take an aliquot of the diluted mixture, filter it, and analyze by GC or HPLC to determine the conversion of 3-fluorophenol and the yield of this compound.
-
V. Visualizations
Caption: Experimental workflow for catalyst screening in this compound synthesis.
Caption: Troubleshooting decision tree for low yield or selectivity.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic carboxylation reactions [ruhr-uni-bochum.de]
- 6. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Kinetics of 2-Fluoro-4-hydroxybenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydroxybenzoic Acid. The content focuses on the critical role of solvent choice in influencing reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reaction kinetics of substituted benzoic acids like this compound?
A1: The solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. For reactions involving polar species, such as the deprotonation of a carboxylic acid, polar solvents are generally preferred. The effect of the solvent is not only dependent on its polarity but also its ability to act as a hydrogen bond donor (protic) or acceptor (aprotic).
Q2: What is the difference between a polar protic and a polar aprotic solvent, and how does this difference influence reactions with this compound?
A2:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In reactions where a nucleophile is involved, protic solvents can form hydrogen bonds with the nucleophile, potentially reducing its nucleophilicity and slowing down the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent at solvating cations but less effective at solvating anions. This can leave anions (nucleophiles) more "free" and reactive, often leading to faster reaction rates in nucleophilic substitution reactions. For reactions involving this compound, polar aprotic solvents can accelerate kinetics, particularly in reactions like ether synthesis.
Q3: For an esterification reaction with this compound, what type of solvent is typically recommended?
A3: For acid-catalyzed esterification, a non-polar or moderately polar aprotic solvent is often used. It is also common to use one of the reactants, such as the alcohol, as the solvent. The choice of solvent can influence the position of the equilibrium. It is important to remove water as it is formed to drive the reaction to completion.
Q4: Can the fluorine and hydroxyl substituents on the benzoic acid ring influence solvent interactions?
A4: Yes. The hydroxyl group can participate in hydrogen bonding with the solvent, which can affect the molecule's solubility and reactivity. The fluorine atom is an electron-withdrawing group that increases the acidity of the carboxylic acid. The interactions of these functional groups with the solvent can influence the reaction mechanism and rate.
Troubleshooting Guides
Issue 1: Slow or incomplete reaction.
-
Possible Cause: Poor solubility of this compound in the chosen solvent.
-
Solution: Consult solubility data. This compound is soluble in methanol. For other solvents, consider performing a solubility test before running the reaction. If solubility is low, try a different solvent or a co-solvent system. Increasing the reaction temperature can also improve solubility and reaction rate, but be mindful of potential side reactions.
-
-
Possible Cause: The solvent is inhibiting the reaction.
-
Solution: If you are running a reaction with a strong nucleophile, a polar protic solvent might be slowing it down by solvating the nucleophile. Consider switching to a polar aprotic solvent like DMF or DMSO.
-
-
Possible Cause: Insufficient catalyst activity in the chosen solvent.
-
Solution: The effectiveness of a catalyst can be solvent-dependent. Review literature for similar reactions to ensure your catalyst and solvent are compatible. You may need to screen different catalysts or solvent systems.
-
Issue 2: Inconsistent reaction rates between batches.
-
Possible Cause: Variable solvent purity, especially water content.
-
Solution: Use anhydrous solvents, especially for moisture-sensitive reactions. Ensure that solvents are properly stored to prevent water absorption. The presence of even small amounts of water can quench reagents or alter reaction pathways.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure precise temperature control throughout the reaction. Use a reliable heating mantle with a temperature controller or an oil bath.
-
Issue 3: Unexpected side products.
-
Possible Cause: The solvent is participating in the reaction.
-
Solution: Some solvents can react under certain conditions. For example, DMF can be a source of dimethylamine at high temperatures. Review the reactivity of your chosen solvent under your reaction conditions.
-
-
Possible Cause: The solvent is promoting an alternative reaction pathway.
-
Solution: The polarity and proticity of the solvent can influence the mechanism of a reaction (e.g., favoring SN1 over SN2). If you are observing unexpected products, consider that the solvent may be favoring a different mechanistic pathway than desired.
-
Data Presentation
Table 1: Rate Coefficients for the Reaction of Benzoic Acid with Diazodiphenylmethane in Various Protic Solvents at 30°C
| Solvent | Dielectric Constant (ε) | Rate Coefficient (k) (L mol⁻¹ min⁻¹) |
| Methanol | 32.7 | 0.369 |
| Ethanol | 24.6 | 0.225 |
| 1-Propanol | 20.3 | 0.176 |
| 2-Propanol | 19.9 | 0.111 |
| 1-Butanol | 17.5 | 0.160 |
Data is illustrative and sourced from studies on benzoic acid.[1]
Table 2: Rate Coefficients for the Reaction of Benzoic Acid with Diazodiphenylmethane in Various Aprotic Solvents at 37°C
| Solvent | Dielectric Constant (ε) | Rate Coefficient (k₀) (L mol⁻¹ min⁻¹) |
| Dimethyl Sulfoxide | 46.7 | 1.83 |
| N,N-Dimethylformamide | 36.7 | 1.39 |
| Acetone | 20.7 | 0.495 |
| Ethyl Acetate | 6.02 | 0.226 |
| Benzene | 2.27 | 0.088 |
Data is illustrative and sourced from studies on benzoic acid.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Kinetics using UV-Vis Spectrophotometry
This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance that changes over time.
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Reagents and Solvents:
-
This compound
-
Reactant of interest
-
A selection of solvents (e.g., ethanol, acetonitrile, DMSO)
-
Buffer solutions (if pH control is necessary)
-
-
Procedure:
-
Prepare stock solutions of this compound and the other reactant in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the species to be monitored (either a reactant disappearing or a product appearing).
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
Add a known volume of the solvent and one reactant to a quartz cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the second reactant's stock solution to the cuvette. Mix quickly and thoroughly.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc).
-
Determine the reaction order and the rate constant (k) by plotting the appropriate concentration-time relationship (e.g., ln[A] vs. time for a first-order reaction).
-
Protocol 2: General Procedure for Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
This method is useful for tracking the disappearance of reactant signals and the appearance of product signals over time.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Reagents and Solvents:
-
This compound
-
Reactant of interest
-
A selection of deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., TMS or a compound with a known concentration that does not react)
-
-
Procedure:
-
Dissolve a known amount of this compound and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the second reactant to the NMR tube. If the reaction is slow, this can be done outside the spectrometer. For faster reactions, injection can occur while the tube is in the spectrometer.
-
Acquire a series of ¹H NMR spectra at set time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the reactants and products relative to the internal standard in each spectrum.
-
The change in the integral values over time corresponds to the change in concentration.
-
Plot concentration versus time to determine the reaction rate and order.
-
Mandatory Visualizations
Caption: Workflow for a typical kinetic experiment.
Caption: Influence of solvent type on nucleophilicity and SN2 reaction rates.
References
Understanding and preventing the degradation of "2-Fluoro-4-hydroxybenzoic Acid" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and preventing the degradation of 2-Fluoro-4-hydroxybenzoic Acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to protect the compound from moisture, light, and high temperatures to minimize the risk of degradation.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound, which is typically a white to off-white crystalline solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or melting), or the appearance of an unusual odor. In solution, degradation might be observed as discoloration or the formation of precipitates. For definitive assessment, analytical techniques such as HPLC are recommended to check for the appearance of impurity peaks.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways, particularly under stressful conditions:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored quinone-type structures.
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of 3-fluorophenol.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, including oxidation and potentially polymerization, leading to discoloration and the formation of complex impurities.
Q4: Are there any known incompatible materials with this compound?
A4: Yes, it should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.[3] Contact with reactive metals should also be avoided to prevent potential exothermic reactions.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid (Yellowing/Browning) | Oxidation due to improper storage (exposure to air, light) or contamination. | 1. Verify the purity of the material using a suitable analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or obtain a fresh batch. 3. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Inconsistent Experimental Results | Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products. | 1. Perform a purity check on the stored this compound. 2. Prepare fresh solutions for each experiment and avoid storing solutions for extended periods, especially if not protected from light and air. |
| Appearance of Unexpected Peaks in Chromatography | The compound has degraded, forming one or more new chemical entities. | 1. Attempt to identify the degradation products using techniques like LC-MS or GC-MS. 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be used as standards. |
| Low Yield in a Synthetic Reaction | The starting material may have degraded, or a degradation product is inhibiting the reaction. | 1. Confirm the purity and identity of the this compound before use. 2. Ensure that the reaction conditions (e.g., temperature, pH, atmosphere) are not promoting degradation of the starting material. |
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., according to ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for assessing the purity and stability of this compound. Method validation would be required for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 90% A and 10% B, linearly increase B to 90% over 20 minutes. Hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
Workflows
Troubleshooting Workflow for Compound Degradation
Experimental Workflow for Stability Assessment
References
Technical Support Center: Chromatographic Purification of 2-Fluoro-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the column chromatography purification of 2-Fluoro-4-hydroxybenzoic Acid.
Troubleshooting Guide: Overcoming Poor Separation
Poor separation of this compound during column chromatography can be a significant hurdle. This guide addresses common issues in a question-and-answer format to help you optimize your purification process.
Question: My this compound is not separating from impurities on the column. What are the likely causes and solutions?
Answer: Poor separation can stem from several factors, primarily related to the choice of mobile phase, stationary phase, and column packing. Due to its polar nature, containing both a carboxylic acid and a hydroxyl group, this compound can exhibit strong interactions with the silica gel stationary phase, leading to peak tailing and co-elution with impurities.
Here are key areas to troubleshoot:
-
Inappropriate Solvent System (Mobile Phase): The polarity of your eluent is critical. If the solvent is too polar, your compound and impurities may elute together at the solvent front. If it's not polar enough, your compound may not move from the origin.
-
Solution: The ideal approach is to first perform Thin Layer Chromatography (TLC) to identify an optimal solvent system.[1] Aim for a retention factor (Rf) value for your target compound between 0.2 and 0.4 to ensure good separation on the column.[1] Start with a less polar mixture, such as hexane:ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate.[1]
-
-
Peak Tailing Due to Acidity: The carboxylic acid and phenolic hydroxyl groups can interact strongly with the acidic silanol groups on the silica gel surface, causing the compound to "stick" and elute slowly, resulting in broad, tailing peaks.
-
Solution: To mitigate this, consider adding a small amount of a modifier to your mobile phase to suppress the ionization of the silanol groups. For acidic compounds like this compound, adding a small percentage of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can significantly improve peak shape.[2]
-
-
Improper Column Packing: A poorly packed column with channels, cracks, or an uneven surface will lead to a non-uniform flow of the mobile phase, resulting in band broadening and poor separation.[1]
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally recommended to avoid air bubbles and create a homogenous stationary phase.
-
-
Sample Overloading: Loading too much crude sample onto the column can saturate the stationary phase, leading to broad bands and co-elution of closely related impurities.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you observe poor separation, try reducing the amount of sample loaded onto the column.
-
Question: My compound is eluting with significant tailing. How can I achieve more symmetrical peaks?
Answer: Peak tailing for polar, acidic compounds on silica gel is frequently caused by strong secondary interactions between the analyte and the active silanol groups on the silica surface.[2]
-
Mobile Phase Modification: As mentioned above, adding a small amount of an acid like acetic acid to the mobile phase can suppress the ionization of your compound and the silanol groups, leading to sharper, more symmetrical peaks.[2]
-
Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using an alternative stationary phase.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be an excellent alternative.[2] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures).
-
Deactivated Silica Gel: It is also possible to use silica gel that has been "deactivated" to reduce the acidity of the surface, which can be beneficial for acid-sensitive compounds.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point for polar compounds is a mixture of a non-polar solvent like hexane or n-heptane and a more polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and assess the separation on a TLC plate. You can then adjust the ratio to achieve the desired Rf value. For highly polar compounds, a more polar system like dichloromethane/methanol might be necessary.[3]
Q2: How can I be sure my compound is stable on the silica gel column?
A2: Some compounds can degrade on the acidic surface of silica gel.[3] To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[2][3]
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, dissolving it in a stronger, more polar solvent and then applying it to the column can cause it to precipitate at the top, leading to poor separation. A better approach is "dry loading." Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (roughly 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[2] This powder can then be carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol or acetone).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.[1]
Protocol 2: Standard Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.[1]
-
Dry Loading: (Recommended for samples with poor solubility in the eluent) Adsorb the sample onto a small amount of silica gel and apply the resulting powder to the top of the column.[2]
-
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[1]
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC Optimization
| Solvent System (v/v) | Polarity | Expected Rf of this compound | Notes |
| 80:20 Hexane:Ethyl Acetate | Low | Low | Good starting point to see if the compound moves from the baseline. |
| 60:40 Hexane:Ethyl Acetate | Medium | Moderate | A good target polarity for achieving an optimal Rf. |
| 95:5 Dichloromethane:Methanol | High | High | Use if the compound is not moving with less polar systems. |
| 99:1 Ethyl Acetate:Acetic Acid | Medium (Acid Modified) | Moderate | The acetic acid can help to reduce peak tailing. |
Note: The expected Rf values are qualitative and should be determined experimentally for your specific crude mixture.
Visualizations
Caption: A troubleshooting workflow for poor separation in column chromatography.
Caption: A general workflow for column chromatography.
References
Validation & Comparative
A Comparative Guide to the Influence of 2-Fluoro-4-hydroxybenzoic Acid and 4-hydroxybenzoic Acid on Liquid Crystal Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is paramount in the design of liquid crystal (LC) materials with tailored properties for advanced applications. This guide provides a comparative analysis of liquid crystals derived from 2-Fluoro-4-hydroxybenzoic Acid and its non-fluorinated counterpart, 4-hydroxybenzoic acid. The introduction of a fluorine atom at the ortho-position of 4-hydroxybenzoic acid can significantly alter the mesomorphic behavior and electro-optical characteristics of the resulting liquid crystal materials.
Molecular Structure Comparison
The primary difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom on the benzene ring, ortho to the carboxylic acid group. This substitution introduces changes in molecular polarity, steric interactions, and intermolecular forces.
Caption: Molecular structures of this compound and 4-hydroxybenzoic acid.
Impact on Liquid Crystal Properties: A Comparative Table
Direct, side-by-side experimental data for liquid crystals derived from these specific acids is not extensively published. However, based on established principles of liquid crystal chemistry and the known effects of lateral fluorine substitution, a qualitative comparison can be drawn. The introduction of a fluorine atom is known to influence key performance metrics.
| Performance Metric | Liquid Crystals from 4-hydroxybenzoic Acid | Liquid Crystals from this compound | Rationale for Difference |
| Clearing Point (Tc) | Generally high due to strong hydrogen bonding and linearity. | Potentially lower. | The ortho-fluoro group can introduce steric hindrance, disrupting the molecular packing and reducing the stability of the nematic phase. |
| Melting Point (Tm) | Typically high. | Often lower.[1] | Fluorine substitution can disrupt crystal lattice packing, leading to a lower melting point.[1] |
| Mesophase Range | Can exhibit nematic and/or smectic phases. | Broader nematic range and potential for additional smectic phases.[2] | A lower melting point and a potentially slightly depressed clearing point can result in a wider temperature range for the liquid crystal phase. The ortho-fluorine is known to promote smectic phases.[2] |
| Dielectric Anisotropy (Δε) | Typically positive but can be modified by terminal groups. | Likely to be more positive or have a modified anisotropy. | The strong dipole moment of the C-F bond, positioned laterally, significantly influences the overall molecular dipole and thus the dielectric anisotropy. Depending on the rest of the molecular structure, this can lead to an increase in positive Δε or a shift towards negative Δε. |
| Viscosity | Moderate to high. | Potentially lower. | The introduction of fluorine can reduce intermolecular interactions, which may lead to lower viscosity. |
Experimental Protocols
The synthesis and characterization of liquid crystals from these benzoic acid derivatives generally follow established organic chemistry procedures. Below is a generalized experimental workflow.
Synthesis of a Representative Liquid Crystal (Esterification)
A common method to synthesize calamitic (rod-like) liquid crystals from these acids is through esterification with a substituted phenol, often containing a flexible alkyl or alkoxy tail.
-
Acid Chloride Formation: The carboxylic acid (either this compound or 4-hydroxybenzoic acid) is converted to its more reactive acid chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out in an inert solvent under reflux.
-
Esterification: The resulting acid chloride is then reacted with a chosen phenol (e.g., 4-alkoxyphenol) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. This reaction is typically performed at low temperatures and then allowed to warm to room temperature.
-
Purification: The crude product is purified through techniques such as recrystallization from an appropriate solvent (e.g., ethanol, hexane) and/or column chromatography to yield the pure liquid crystalline compound.
Characterization of Liquid Crystal Properties
-
Phase Transition Temperatures: The melting and clearing points are determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][4] DSC provides quantitative data on the temperatures and enthalpies of phase transitions, while POM allows for the visual identification of different liquid crystal phases (e.g., nematic, smectic) based on their unique optical textures.[3][4]
-
Dielectric Anisotropy Measurement: The dielectric anisotropy (Δε) is determined by measuring the capacitance of a liquid crystal cell in both homeotropic and planar alignments.[5] This involves filling a cell with the liquid crystal material and measuring its capacitance with and without an applied electric field that aligns the liquid crystal directors perpendicular and parallel to the electrodes.
-
Viscosity Measurement: Rotational viscometers are used to measure the viscosity of the liquid crystal material at different temperatures within its mesophase range.
Caption: Experimental workflow for synthesis and characterization of liquid crystals.
Conclusion
References
- 1. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]
- 4. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated benzoic acids, focusing on their performance in key biological assays relevant to drug discovery. By examining their anti-inflammatory, anticancer, and antimicrobial activities, this document aims to provide objective, data-driven insights to inform the rational design of novel therapeutics.
Data Presentation: A Comparative Overview
The biological activity of benzoic acid and its derivatives is significantly influenced by the presence and position of substituents on the aromatic ring. Fluorination, in particular, can dramatically alter a compound's physicochemical properties, such as acidity and lipophilicity, which in turn affects its biological efficacy. The following tables summarize the quantitative performance of fluorinated and non-fluorinated benzoic acid derivatives in key biological assays.
Disclaimer: The data presented in the following tables have been aggregated from multiple studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between sources.
Table 1: Anti-inflammatory Activity - COX Enzyme Inhibition
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
| Benzoic Acid | COX-1 / COX-2 | Not widely reported as a potent inhibitor |
| 2-(Acetyloxy)benzoic acid (Aspirin) | COX-1 / COX-2 | Irreversibly inhibits both isoforms[1][2] |
| 2',4'-Difluoro-4-hydroxy-biphenyl-3-carboxylic acid (Diflunisal) | COX-1 / COX-2 | Potent inhibitor |
| Celecoxib (contains a trifluoromethyl group) | COX-2 | Selective inhibitor[3] |
Table 2: Anticancer Activity - Cytotoxicity in HCT-116 Human Colon Cancer Cells
The in vitro anticancer activity of benzoic acid derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Benzoic Acid Derivatives (general) | HCT-116 | Activity varies with substitution[4][5] |
| 3,4-Dihydroxybenzoic acid (DHBA) | HCT-116 | Inhibits cell growth and HDAC activity[4] |
| Fluorinated Benzofuran derivative with a carboxylic acid group | HCT-116 | 19.5[6] |
| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 | 26.75 ± 3.50 µg/mL |
Table 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of benzoic acid derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Benzoic Acid | Escherichia coli O157 | 1000[7] |
| Benzoic Acid | Staphylococcus aureus | - |
| N-(4-chlorophenyl)-2-fluorobenzamide | Staphylococcus aureus | 125[8] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Escherichia coli | 500[8] |
| 4-fluorophenyl substituted pyrazole derivative | Gram-positive bacteria | Potent activity reported[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocols for the key biological assays cited in this guide.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Reagent Preparation : Prepare assay buffer, heme, and solutions of the test compounds (dissolved in a suitable solvent like DMSO) and reference inhibitors.
-
Enzyme Preparation : Prepare recombinant human or ovine COX-1 and COX-2 enzymes in the assay buffer.
-
Assay Plate Setup : In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation : Add the various concentrations of the test compounds, reference inhibitors, or vehicle control to the respective wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a colorimetric substrate and arachidonic acid to all wells.
-
Measurement : Immediately monitor the increase in absorbance at 590 nm over time using a plate reader. The rate of absorbance increase is proportional to COX activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment : Seed cells (e.g., HCT-116) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration to induce apoptosis.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), luciferase, and cell lysis components.
-
Assay Procedure :
-
Remove the plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells gently on a plate shaker for a few minutes.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.
-
-
Measurement : Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis : Normalize the luminescence readings to a control (e.g., untreated cells) to determine the fold-increase in caspase activity for each treatment condition.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions : Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum : From a fresh culture, prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) in a suitable broth, which is then further diluted to the final inoculum density.
-
Preparation of Microtiter Plates : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding. The following diagrams were created using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of 2-Fluoro-4-hydroxybenzoic Acid, a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final product. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data from closely related compounds to provide a reliable framework for method validation.
Performance Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[2] The following table summarizes the typical performance characteristics for each method, based on data from fluorobenzoic and hydroxybenzoic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2][3] | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2][3] | Separation of ions based on their electrophoretic mobility under an applied voltage.[4] |
| Linearity Range | 0.5 - 600 µg/mL (Correlation Coefficient, r² > 0.999)[5][6] | Wide dynamic range, capable of trace-level analysis.[2] | 10 - 100 mg/L (Correlation Coefficient, r² > 0.9999)[7] |
| Precision (%RSD) | < 2.5% (Intra-day and Inter-day)[5] | Typically < 15%[2] | < 1% (Peak Area and Migration Time)[7] |
| Accuracy (% Recovery) | 93 - 109%[5] | 80 - 120%[2] | 89 - 103%[8] |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL[6][9] | As low as 6-44 ng/L with pre-concentration.[10] | 0.8 - 4.5 mg/L[8] |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/mL[6][9] | In the low ng/L range with pre-concentration.[2] | Not explicitly stated, but derivable from LOD. |
| Sample Preparation | Simple dissolution in a suitable solvent.[2] | Often requires derivatization to increase volatility.[2] | Direct injection after dissolution in buffer. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in various samples.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[9][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9][11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: Typically around 230 nm, determined by the UV spectrum of the analyte.[2][9][11]
-
Injection Volume: 10 µL.[2]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[2]
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for trace-level quantification, especially in complex matrices.[2]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient program to ensure separation of the analyte from other components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Sample Preparation (including Derivatization):
-
Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[2]
-
Derivatization: Evaporate the solvent from the sample or standard and add a derivatizing agent (e.g., BF3-methanol or BSTFA). Heat the mixture to form a more volatile ester or silyl derivative of this compound.[2][10]
-
Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.[2]
-
Capillary Electrophoresis (CE)
CE offers high efficiency, rapid analysis, and low reagent consumption.[4]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
CE Conditions:
-
Standard and Sample Preparation:
-
Standard and Sample Solutions: Dissolve the standard or sample in the BGE to the desired concentration.
-
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The final selection and validation of a method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of alpha-hydroxy acids in cosmetic products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Comparative Docking Analysis of 2-Fluoro-4-hydroxybenzoic Acid Derivatives with Target Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of 2-Fluoro-4-hydroxybenzoic acid derivatives and related compounds against various protein targets. The information is compiled from multiple research articles to offer insights into their potential as therapeutic agents.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity, metabolic stability, and bioavailability.[1] Derivatives of this compound, a fluorinated phenolic compound, have been investigated for their potential to interact with and modulate the activity of various protein targets implicated in a range of diseases. This guide summarizes key findings from comparative molecular docking studies to elucidate the binding modes and potential efficacy of these compounds.
Quantitative Comparison of Ligand Performance
The following tables summarize key quantitative data from various studies, comparing the binding affinities (docking scores) and inhibitory concentrations of this compound derivatives and analogous compounds against different protein targets.
Table 1: Docking Scores and Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against SIRT5 [2]
| Compound | Derivative Type | Docking Score (GOLD score) | pIC50 |
| 11 | 4-((4-(4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid | - | 5.3 ± 0.1 |
| 14 | 4-(3-(4-(4-acetamidophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | - | 5.6 ± 0.1 |
| 20 | 4-(3-(4-(4-fluorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | - | 5.7 ± 0.2 |
| 30 | 4-(3-(4-(4-nitrophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | - | 6.1 ± 0.1 |
| 35 | 4-(3-(4-(3,4-difluorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | - | 5.9 ± 0.1 |
| 43 | 4-(3-(4-(3-(N-benzylsulfamoyl)-4-nitrophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | - | 6.3 ± 0.1 |
Table 2: Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease [3][4]
| Compound | Derivative Type | Docking Score (kcal/mol) |
| 2,5-dihydroxybenzoic acid | Gentisic Acid | -33.84 |
| Gallic acid | 3,4,5-trihydroxybenzoic acid | -38.31 |
| Methyl gallate | - | -42.13 |
| Octyl gallate | - | -60.22 |
Table 3: Docking Scores of Fluoroaniline Derivatives of Hydroxybenzoquinone against B-raf Protein [5][6]
| Compound | Derivative Type | Binding Affinity (kcal/mol) |
| Compound 9 | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[2][3]benzoquinone | - |
| Standard Drug (PLX4032) | - | - |
Experimental Protocols
Detailed methodologies for the key docking experiments cited are provided below to ensure reproducibility and critical evaluation of the results.
Protocol 1: Molecular Docking of 2-Hydroxybenzoic Acid Derivatives with SIRT5[2]
-
Software: GOLD suite was utilized for molecular docking studies.
-
Protein Preparation: The crystal structure of SIRT5 (PDB ID: 2NYR) was used.
-
Ligand Preparation: The 3D structures of the synthesized derivatives were generated and optimized.
-
Docking Procedure: The docking protocol was validated by redocking the co-crystallized ligand into the active site of SIRT5. The synthesized compounds were then docked into the substrate-binding pocket. The binding modes and interactions were analyzed based on the GOLD score and visual inspection. Key interactions, such as salt bridges with Arg105 and hydrogen bonds with Tyr102 and Val221, were identified as crucial for binding.
Protocol 2: Molecular Docking of Benzoic Acid Derivatives with SARS-CoV-2 Main Protease[3][4]
-
Software: AutoDock Vina was used for molecular docking simulations.
-
Protein Preparation: The crystal structure of the SARS-CoV-2 main protease (PDB ID: 6WNP) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and adding polar hydrogens.
-
Ligand Preparation: The 3D structures of the benzoic acid derivatives were generated and optimized.
-
Docking Procedure: A grid box was defined to encompass the active site of the protease. The docking was performed using a rigid receptor and flexible ligand approach. The resulting docking poses were ranked based on their binding affinity scores.
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a conceptual representation of enzyme inhibition, which are central to the research discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Fluoro-4-hydroxybenzoic Acid and 2-Chloro-4-hydroxybenzoic Acid: Synthesis and Reactivity
An in-depth guide for researchers and drug development professionals on the synthesis, physicochemical properties, and chemical reactivity of 2-Fluoro-4-hydroxybenzoic Acid and 2-Chloro-4-hydroxybenzoic Acid.
This guide provides a comprehensive comparison of two closely related halogenated hydroxybenzoic acids: this compound and 2-Chloro-4-hydroxybenzoic Acid. These compounds are valuable building blocks in medicinal chemistry and materials science. Understanding their distinct properties is crucial for their effective application in research and development. This document outlines their synthesis via the Kolbe-Schmitt reaction, compares their physicochemical properties, and explores their reactivity in key chemical transformations, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-Chloro-4-hydroxybenzoic Acid is presented in the table below. These properties are fundamental to understanding the behavior of these molecules in different chemical and biological environments.
| Property | This compound | 2-Chloro-4-hydroxybenzoic Acid |
| CAS Number | 65145-13-3 | 56363-84-9 |
| Molecular Formula | C₇H₅FO₃ | C₇H₅ClO₃ |
| Molecular Weight | 156.11 g/mol | 172.57 g/mol |
| Melting Point | 200-202 °C | 203-206 °C |
| pKa | Not available | ~3.44[1] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
Synthesis of 2-Halo-4-hydroxybenzoic Acids
A common and effective method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion by heating it with carbon dioxide under pressure. The choice of alkali metal hydroxide and reaction conditions can influence the regioselectivity of the carboxylation (ortho vs. para). For the synthesis of the title compounds, the corresponding 3-halophenol is used as the starting material.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of 2-halo-4-hydroxybenzoic acids.
Experimental Protocol: Kolbe-Schmitt Synthesis of 2-Halo-4-hydroxybenzoic Acids
This protocol provides a general procedure for the synthesis of 2-fluoro- and 2-chloro-4-hydroxybenzoic acid from their respective 3-halophenols.
Materials:
-
3-Fluorophenol or 3-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
High-pressure autoclave
Procedure:
-
Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve 3-halophenol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water under reduced pressure to obtain the dry sodium phenoxide salt.
-
Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat the autoclave to 120-150°C and introduce carbon dioxide under a pressure of 80-100 atm. Maintain these conditions for several hours.
-
Work-up: After cooling and depressurizing the autoclave, dissolve the solid reaction mixture in water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude 2-halo-4-hydroxybenzoic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Expected Yields: Yields for the Kolbe-Schmitt reaction can vary depending on the specific substrate and reaction conditions. Typical yields for similar reactions range from 40-60%.
Reactivity Comparison
The reactivity of 2-fluoro- and 2-chloro-4-hydroxybenzoic acid is influenced by the nature of the halogen substituent at the 2-position. The high electronegativity of fluorine and the larger size of chlorine lead to differences in acidity and susceptibility to electrophilic and nucleophilic attack.
DOT Script for Reactivity Comparison
Caption: A logical comparison of the expected reactivity of the two acids.
Acidity
The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents. Both fluorine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect, -I), which stabilizes the carboxylate anion and increases acidity. Fluorine is more electronegative than chlorine, and therefore, the -I effect of fluorine is stronger. This would suggest that this compound is a stronger acid than 2-chloro-4-hydroxybenzoic acid. Additionally, the presence of a substituent at the ortho position can lead to the "ortho effect," which further enhances acidity through steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho, para-directing group, while the carboxyl and halogen groups are deactivating. The overall reactivity and regioselectivity of electrophilic substitution on these molecules will be a balance of these directing effects. The stronger electron-withdrawing nature of the fluorine atom in this compound is expected to make the aromatic ring slightly less reactive towards electrophiles compared to the chloro-analogue.
Nucleophilic Acyl Substitution: Esterification
The reactivity of the carboxylic acid group in nucleophilic acyl substitution reactions, such as esterification, is primarily governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing halogen at the ortho position will increase the electrophilicity of the carbonyl carbon in both molecules. Due to the stronger inductive effect of fluorine, the carbonyl carbon in this compound is expected to be slightly more electrophilic and thus potentially more reactive towards nucleophiles.
Experimental Protocol: Fischer Esterification of 2-Halo-4-hydroxybenzoic Acids
This protocol describes a general method for the esterification of 2-fluoro- and 2-chloro-4-hydroxybenzoic acid with methanol.
Materials:
-
This compound or 2-Chloro-4-hydroxybenzoic Acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-halo-4-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2-Chloro-4-hydroxybenzoic Acid.
¹H NMR Data (in DMSO-d₆, chemical shifts in ppm)
| Proton | This compound (Predicted) | 2-Chloro-4-hydroxybenzoic Acid |
| COOH | ~13.0 (br s) | ~13.0 (br s) |
| OH | ~10.5 (br s) | ~10.7 (br s) |
| Ar-H | 7.7-7.8 (m) | 7.7-7.8 (d) |
| Ar-H | 6.7-6.8 (m) | 6.9 (dd) |
| Ar-H | 6.6-6.7 (m) | 6.8 (d) |
¹³C NMR Data (in DMSO-d₆, chemical shifts in ppm)
| Carbon | This compound (Predicted) | 2-Chloro-4-hydroxybenzoic Acid (Predicted) |
| C=O | ~165.0 | ~166.0 |
| C-OH | ~162.0 (d) | ~160.0 |
| C-X | ~164.0 (d) | ~135.0 |
| Ar-C | ~132.0 (d) | ~132.0 |
| Ar-C | ~112.0 (d) | ~118.0 |
| Ar-C | ~105.0 (d) | ~115.0 |
| Ar-C | ~110.0 (d) | ~119.0 |
Note: Predicted NMR data is based on computational models and may vary from experimental values.
IR Data (Key vibrational frequencies in cm⁻¹)
| Functional Group | This compound | 2-Chloro-4-hydroxybenzoic Acid |
| O-H stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| O-H stretch (phenol) | ~3400 | ~3400 |
| C=O stretch | ~1680 | ~1685 |
| C-F stretch | ~1250 | - |
| C-Cl stretch | - | ~750 |
Conclusion
This compound and 2-Chloro-4-hydroxybenzoic Acid, while structurally similar, exhibit notable differences in their physicochemical properties and reactivity. The higher electronegativity of fluorine in the fluoro-analogue is expected to lead to a lower pKa, making it a stronger acid. This electronic difference also influences the reactivity of the aromatic ring in electrophilic substitution reactions. Both compounds can be synthesized via the Kolbe-Schmitt reaction and readily undergo esterification of the carboxylic acid group. The choice between these two building blocks will depend on the specific electronic and steric requirements of the target molecule in a synthetic campaign. The data and protocols provided in this guide offer a valuable resource for researchers working with these important chemical intermediates.
References
A Researcher's Guide to Cross-Reactivity Analysis of Antibodies Targeting 2-Fluoro-4-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies developed against derivatives of "2-Fluoro-4-hydroxybenzoic Acid." As a small molecule with potential therapeutic relevance, understanding the specificity of antibodies targeting its derivatives is critical for the development of accurate immunoassays and targeted therapeutics. This document outlines the necessary experimental protocols, data presentation strategies, and key considerations for a thorough cross-reactivity assessment.
Given the nascent stage of antibody development for this specific class of compounds, this guide focuses on establishing a robust workflow for generating and validating these critical reagents. We will detail the process from immunogen synthesis to the comparative analysis of antibody binding against a panel of structurally related molecules.
Overview of the Antibody Development and Characterization Workflow
The successful development of specific antibodies against small molecules like this compound derivatives requires a systematic approach. The overall workflow involves synthesizing a suitable immunogen, immunizing an appropriate host animal, screening for antibody production, and then thoroughly characterizing the resulting antibodies for their binding affinity and, most importantly, their cross-reactivity profile.
Validating the results of anti-cancer assays using "2-Fluoro-4-hydroxybenzoic Acid" derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of novel hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid. This analysis serves as a valuable surrogate for assessing the potential of related compounds, such as 2-Fluoro-4-hydroxybenzoic acid derivatives, in oncology research.
A recent study exploring the therapeutic potential of a series of twenty-four newly synthesized hydrazide-hydrazones of 2,4-dihydroxybenzoic acid has demonstrated significant anti-proliferative activity against various human cancer cell lines.[1][2] The findings highlight the promise of this class of compounds in the development of new anti-cancer agents. This guide summarizes the key quantitative data, outlines the experimental methodologies, and visualizes the underlying workflows to facilitate a comprehensive evaluation of these derivatives.
Comparative Cytotoxicity Data
The in vitro anti-cancer activity of the most promising 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives was evaluated against a panel of human cancer cell lines and a normal human embryonic kidney cell line (HEK-293) to assess selectivity. The half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth, was determined for each compound. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | 769-P (Renal Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | H1563 (Lung Cancer) IC50 (µM) | LN-229 (Glioblastoma) IC50 (µM) | HEK-293 (Normal Kidney) IC50 (µM) |
| Compound 21 | > 200 | 7.81 | 10.35 | 0.77 | > 200 |
| (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide) | |||||
| Compound 19 | 45.42 | > 200 | 65.67 | 130.17 | > 200 |
| (N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide) | |||||
| Compound 23 | 104.93 | 120.33 | 111.43 | 129.87 | > 200 |
| (N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzohydrazide) |
Key Observations:
-
High Potency and Selectivity of Compound 21: N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Compound 21) exhibited the most potent anti-proliferative activity, with a remarkably low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[1][2] Furthermore, it demonstrated high selectivity, showing significant cytotoxicity towards cancer cells while having a minimal effect on the normal HEK-293 cell line (IC50 > 200 µM).[1][2]
-
Impact of Substituent Position: The position of the nitro group on the phenyl ring significantly influenced the anti-cancer activity. Compound 21, with a nitro group at the para position, was substantially more potent than Compound 19, which has a nitro group at the ortho position.[2]
-
Effect of Halogen Substitution: The introduction of a bromine atom at the ortho position of the phenyl ring (Compound 23) resulted in a considerable decrease in anti-proliferative activity compared to the nitro-substituted derivatives.[2]
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted to validate the anti-cancer activity of the 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives.
Synthesis of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid
The target compounds were synthesized through a condensation reaction. Initially, 0.001 mole of 2,4-dihydroxybenzoic acid hydrazide was dissolved in 5 mL of 96% ethanol by heating under reflux. Subsequently, 0.0011 mole of the appropriate aromatic aldehyde was added to the solution, and the mixture was heated under reflux until a precipitate was formed.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (769-P, HepG2, H1563, LN-229) and the normal human embryonic kidney cell line (HEK-293) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the synthesis and cytotoxicity testing workflows.
References
A Head-to-Head Comparison: 2-Fluoro-4-hydroxybenzoic Acid versus Alternative Building Blocks in High-Performance Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate monomeric building blocks is a critical determinant of the final properties and performance of a polymer. This guide provides an in-depth, data-driven comparison of 2-Fluoro-4-hydroxybenzoic Acid with its non-fluorinated analog, 4-hydroxybenzoic acid, and other building blocks in the synthesis of high-performance polymers such as aromatic polyesters.
The strategic incorporation of fluorine atoms into polymer backbones is a well-established method for enhancing key material properties. By replacing a hydrogen atom with a fluorine atom, researchers can induce significant changes in thermal stability, chemical resistance, solubility, and liquid crystalline behavior. This guide will explore the tangible effects of this substitution by comparing polymers derived from this compound with those from its congeners.
Executive Summary of Comparative Performance
The introduction of a fluorine atom at the ortho-position to the hydroxyl group in 4-hydroxybenzoic acid imparts notable changes to the resulting polymer's characteristics. Generally, fluorination can lead to an increase in the glass transition temperature (Tg) and thermal stability. Furthermore, the presence of fluorine can enhance the tensile strength of the polymer. These improvements are attributed to the high electronegativity and bond energy of the C-F bond. However, it is important to note that the presence of a lateral fluorine moiety can sometimes have an adverse effect on the liquid crystallinity of the polymer.
Quantitative Data Comparison
The following tables summarize the anticipated and reported performance of polymers synthesized from this compound and its non-fluorinated counterpart. The data is compiled from various studies on analogous polymer systems to provide a comparative overview.
| Property | Polymer from this compound (Expected/Reported) | Polymer from 4-hydroxybenzoic Acid (Reported) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Increased | Baseline |
| Decomposition Temperature (Td) | Slightly Increased | Baseline |
| Mechanical Properties | ||
| Tensile Strength | Increased | Baseline |
| Elongation at Break | Decreased | Baseline |
| Solubility | ||
| Organic Solvents | Generally Improved | Lower |
| Liquid Crystalline Properties | ||
| Mesophase Behavior | Can introduce additional smectic phases | Nematic |
Note: The data for the polymer from this compound is based on general trends observed in fluorinated polymers and may vary depending on the specific polymer system and synthesis conditions.
Detailed Experimental Protocols
To ensure a fair and objective comparison, it is crucial to employ identical polymerization conditions when synthesizing polymers from different building blocks. Below are representative experimental protocols for the synthesis of aromatic polyesters via melt and solution polymerization that can be adapted for this compound and 4-hydroxybenzoic acid.
Melt Polymerization Protocol
This method is suitable for the direct polymerization of hydroxybenzoic acids.
Materials:
-
This compound or 4-hydroxybenzoic acid
-
Acetic anhydride
-
Catalyst (e.g., antimony trioxide, tin(II) acetate)
-
High-temperature, inert atmosphere reaction vessel with a mechanical stirrer and a distillation outlet.
Procedure:
-
Acetylation: The hydroxybenzoic acid monomer is charged into the reaction vessel along with a molar excess of acetic anhydride. The mixture is heated under a nitrogen atmosphere to reflux for a specified period to ensure complete acetylation of the hydroxyl group.
-
Polymerization: The catalyst is introduced, and the temperature is gradually increased while acetic acid is distilled off. The reaction mixture becomes increasingly viscous as the polymerization proceeds.
-
High Vacuum: Once the distillation of acetic acid ceases at atmospheric pressure, a high vacuum is applied to remove the remaining acetic acid and drive the polymerization to completion, achieving a high molecular weight polymer.
-
Isolation: The reactor is cooled, and the solid polymer is isolated.
Solution Polymerization Protocol
This method is advantageous for achieving high molecular weight polymers at lower temperatures.
Materials:
-
This compound or 4-hydroxybenzoic acid (pre-acetylated)
-
High-boiling point inert solvent (e.g., diphenyl ether, Therminol®)
-
Catalyst (e.g., antimony trioxide)
-
Inert atmosphere reaction vessel with a mechanical stirrer and a distillation outlet.
Procedure:
-
Monomer Dissolution: The acetylated hydroxybenzoic acid monomer is dissolved in the high-boiling point solvent in the reaction vessel under a nitrogen atmosphere.
-
Polymerization: The catalyst is added, and the solution is heated to the desired polymerization temperature. Acetic acid is removed from the reaction mixture via distillation.
-
Precipitation and Isolation: After the polymerization is complete, the reaction mixture is cooled, and the polymer is precipitated by adding a non-solvent (e.g., methanol). The polymer is then filtered, washed, and dried.
Visualization of Polymer Synthesis Workflow and Influencing Factors
To better illustrate the process and the logical relationships in polymer synthesis and characterization, the following diagrams are provided.
Caption: A generalized workflow for polymer synthesis and characterization.
Caption: The influence of fluorine substitution on key polymer properties.
Benchmarking the performance of "2-Fluoro-4-hydroxybenzoic Acid"-based materials against industry standards
In the competitive landscape of drug discovery and materials science, the performance of novel chemical entities is paramount. This guide provides a comparative analysis of materials derived from "2-Fluoro-4-hydroxybenzoic Acid" against established industry standards. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions.
I. Small Molecule Kinase Inhibitors: Targeting p38 MAP Kinase
Derivatives of this compound are promising scaffolds for the development of small molecule kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.
Performance Comparison
To provide a clear benchmark, the inhibitory activity of a hypothetical this compound-based inhibitor, designated as FHBA-Inhibitor-1 , is compared against two well-established p38 MAPK inhibitors: SB 203580 and BIRB 796 (Doramapimod) . The key performance metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values signify higher potency.
| Compound | Target | IC50 (nM) | Notes |
| FHBA-Inhibitor-1 (Hypothetical) | p38α MAPK | 80 | Based on common structure-activity relationships for substituted benzoic acid amides. |
| SB 203580 | p38α MAPK | 50 - 600 | A widely used, selective p38 MAPK inhibitor.[1][2] |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 | A highly potent and selective allosteric inhibitor of p38 MAPK.[3][4] |
Note: The performance of FHBA-Inhibitor-1 is an educated estimation based on structure-activity relationship studies of similar compounds and is presented for comparative purposes.
Signaling Pathway
The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to stress and inflammation. Inhibition of this pathway is a key therapeutic strategy for a range of diseases.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocol: In Vitro p38α MAPK Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against p38α MAPK.
1. Materials and Reagents:
-
Recombinant human p38α MAPK enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., ATF2-based peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., FHBA-Inhibitor-1) and control inhibitors (SB 203580, BIRB 796)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the p38α kinase and the peptide substrate in the assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the assay buffer.
-
Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
3. Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro p38α MAPK inhibition assay.
II. Liquid Crystal Materials
This compound serves as a valuable building block for the synthesis of liquid crystal materials. The fluorine substitution can significantly influence the mesomorphic properties of the resulting compounds.
Performance Comparison
Here, we compare the hypothetical properties of a liquid crystal material derived from this compound, named FHBA-LC-1 , with two industry-standard nematic liquid crystals: 5CB (4-Cyano-4'-pentylbiphenyl) and E7 .
| Property | FHBA-LC-1 (Hypothetical) | 5CB | E7 (Mixture) |
| Clearing Point (°C) | ~45 | 35.0[5][6] | ~61[7] |
| Birefringence (Δn at 589 nm) | ~0.18 | ~0.19 | ~0.22[7][8] |
| Dielectric Anisotropy (Δε) | Positive | Positive | Positive |
Note: The properties of FHBA-LC-1 are estimated based on the known effects of fluorine substitution on the polarity and polarizability of liquid crystal molecules. The ortho-fluoro group is known to potentially introduce additional smectic phases.[9]
Experimental Protocol: Characterization of Liquid Crystal Properties
1. Materials and Instruments:
-
Synthesized liquid crystal material (e.g., FHBA-LC-1)
-
Standard liquid crystals (5CB, E7)
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
-
Abbe Refractometer
2. Procedure for Clearing Point Determination:
-
Place a small sample of the liquid crystal on a microscope slide and cover with a coverslip.
-
Mount the slide on the hot stage of the POM.
-
Heat the sample at a controlled rate (e.g., 1°C/min).
-
Observe the sample through the polarized microscope. The temperature at which the liquid crystal texture disappears and the view becomes completely dark (isotropic) is the clearing point.
-
Confirm the transition temperature using DSC, which will show an endothermic peak at the nematic-to-isotropic transition.
3. Procedure for Birefringence Measurement:
-
Introduce the liquid crystal into a pre-aligned cell of a known thickness.
-
Place the cell on the stage of the Abbe refractometer.
-
Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices.
-
Calculate the birefringence (Δn) as the difference between nₑ and nₒ.
Caption: Workflow for the characterization of liquid crystal properties.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 8. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 9. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-4-hydroxybenzoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic acid, this compound requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Hazard Information
Before handling, it is essential to be aware of the hazards associated with this compound. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Hazard and Precautionary Data Summary
| Identifier | Description | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statement (Prevention) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] |
| Precautionary Statement (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| Precautionary Statement (Response) | P302+P352: IF ON SKIN: Wash with plenty of water. | [1][2] |
| Precautionary Statement (Response) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][4][5] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is necessary for the disposal of this compound. The primary disposal method is incineration by an accredited, licensed waste disposal contractor.[2][3] Do not dispose of this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's guidelines.[6]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.[1]
-
Gloves: Chemical-impermeable gloves (e.g., nitrile rubber).[6]
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Body Protection: A fully buttoned laboratory coat.[6]
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.[4]
Step 2: Segregate the Chemical Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designation: this compound is a halogenated organic waste because it contains fluorine.[7][8]
-
Collection: Collect this waste in a dedicated container specifically for halogenated organic compounds.[7]
-
Incompatibilities: Do not mix with non-halogenated solvents, acids, bases, oxidizing agents, or metals.[6][9] Keep the waste stream separate from aqueous waste.[7]
Step 3: Use a Designated and Compatible Waste Container
The integrity and suitability of the waste container are paramount for safe storage.
-
Container Type: Use a compatible container, such as a polyethylene carboy or bottle, often provided by your institution's Environmental Health & Safety (EH&S) department.[6]
-
Condition: Ensure the container is in good condition, free from leaks or damage, and has a tightly sealing cap.[10]
-
Original Container: Whenever possible, leave the chemical in its original container.
Step 4: Label the Waste Container Correctly
Proper labeling is a legal requirement and essential for safety.
-
Timing: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
Content: Clearly write the full chemical name, "this compound," and list all constituents and their approximate percentages.[7][8]
-
Hazard Information: Check the applicable hazard boxes on the label (e.g., Toxic).[8]
Step 5: Store the Waste Container Safely
Store the container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: Store in a cool, dry, and well-ventilated area.[1][10]
-
Closure: Keep the container tightly closed except when adding waste.[1][10]
-
Segregation: Ensure the container is stored away from incompatible materials and sources of ignition.[1][6]
-
Containment: It is best practice to use secondary containment, such as a plastic tub, to mitigate potential leaks.[6]
Step 6: Arrange for Professional Disposal
The final step is to hand over the waste to qualified professionals.
-
Contact EH&S: Follow your institution's procedures to request a waste pickup from your EH&S department or their contracted licensed waste disposal company.[8]
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and national environmental regulations.[2] The standard method is removal to an authorized incinerator, often one equipped with an afterburner and scrubber to handle halogenated compounds.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Fluoro-4-hydroxybenzoic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydroxybenzoic Acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this substance are irritation to the skin, eyes, and respiratory system.[1][2][3] Some safety data sheets also indicate it may be harmful if swallowed.[4]
Below is a summary of its hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4] |
Signal Word: Warning or Danger[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound.[6][7] Since the compound is a solid powder, measures must be taken to avoid dust formation and inhalation.[1][8]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][9] A face shield offers additional protection against splashes.[5][6] |
| Skin | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene).[1][10] Gloves must be inspected before use and changed immediately if contaminated.[1][4] |
| Protective Clothing | Wear a lab coat, long-sleeved shirts, and pants.[8] For larger quantities or risk of splashing, fire/flame resistant and impervious clothing or coveralls are recommended.[1] | |
| Respiratory | Respirator | Use only in a well-ventilated area.[1][5] If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[1][8][11] |
| Feet | Closed-Toe Shoes | Safety shoes or chemical-resistant boots with non-slip soles should be worn in the laboratory.[5][8] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safety.
Operational Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[1][5]
-
Safe Handling :
-
Storage :
Spill Management and Disposal Plan:
-
Spill Containment :
-
Disposal :
Emergency First-Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2][9] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3] |
| Eye Contact | Rinse cautiously and thoroughly with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2][5] |
Diagrams
Caption: Safe Handling Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ca [fishersci.ca]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
